molecular formula C7H3F2NaO2 B7768402 sodium;2,4-difluorobenzoate

sodium;2,4-difluorobenzoate

Cat. No.: B7768402
M. Wt: 180.08 g/mol
InChI Key: ZNMYMPIKSTUKOB-UHFFFAOYSA-M
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Description

Sodium;2,4-difluorobenzoate is a useful research compound. Its molecular formula is C7H3F2NaO2 and its molecular weight is 180.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMYMPIKSTUKOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of Sodium 2,4-Difluorobenzoate: A Quantitative Neutralization Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide details the stoichiometric conversion of 2,4-difluorobenzoic acid (2,4-DFBA) to its sodium salt, sodium 2,4-difluorobenzoate. Unlike generic salt formations, this protocol emphasizes pH-controlled endpoint validation to prevent defluorination or hydrolysis artifacts. We explore two distinct methodologies: an aqueous bicarbonate route for standard applications and an anhydrous alkoxide route for moisture-sensitive catalytic cycles.

Strategic Context & Applications

Sodium 2,4-difluorobenzoate (CAS 1765-08-8) is a critical fluorinated building block. Its utility extends beyond simple preservation; it serves as a nucleophilic partner in


 reactions and a precursor for liquid crystal mesogens.
  • Bioisosterism: The fluorine atoms at the 2 and 4 positions lower the pKa (approx. 3.21) compared to benzoic acid (4.20), enhancing the leaving group ability of the carboxylate in subsequent activation steps.

  • Solubility Profile: Converting the acid to the sodium salt increases aqueous solubility by orders of magnitude, essential for biphasic coupling reactions (e.g., Suzuki-Miyaura) where the acid form would partition exclusively into the organic phase.

Chemical Principles & Thermodynamics

The synthesis relies on a Brønsted-Lowry acid-base neutralization. The driving force is the formation of a stable ionic lattice and water/gas.

Reaction A (Bicarbonate Route):



Reaction B (Hydroxide Route):



Critical Consideration: The 2,4-difluoro substitution pattern activates the ring towards nucleophilic aromatic substitution. Excess strong base (pH > 10) and high heat can potentially trigger the displacement of the fluorine at the 4-position by hydroxide ions (formation of 2-fluoro-4-hydroxybenzoic acid). Therefore, Method A (Bicarbonate) is the preferred route for high-purity requirements as it buffers the reaction near pH 8.

Experimental Protocols

Method A: The Aqueous Bicarbonate Route (Recommended)

Best for: General synthesis, scale-up, and avoiding defluorination risks.

Reagents & Equipment
ComponentSpecificationRole
2,4-Difluorobenzoic Acid>98% Purity, MW 158.10Precursor
Sodium Bicarbonate (

)
ACS Reagent, MW 84.01Mild Base
Water (Milli-Q)18.2 MΩ·cmSolvent
Isopropanol (IPA)HPLC GradeAnti-solvent
Step-by-Step Workflow
  • Stoichiometric Calculation: Calculate 1.00 molar equivalents of 2,4-DFBA. Weigh 1.02 equivalents of

    
     (2% excess ensures full conversion; excess bicarbonate converts to 
    
    
    
    and
    
    
    which is easily removed or tolerated).
  • Slurry Formation: Suspend 2,4-DFBA in water (10 mL per gram of acid). The acid will not dissolve initially.

  • Controlled Addition: Add the

    
     slowly to the stirred slurry.
    
    • Observation: Vigorous effervescence (

      
       evolution).
      
    • Mechanistic Check: The solution should clarify as the ionic salt forms.

  • Endpoint Validation: Once effervescence ceases, check pH.

    • Target: pH 7.5 – 8.0.

    • Correction: If pH < 7.0, add

      
       in 10 mg increments.
      
  • Purification:

    • Filter the solution through a 0.22 µm membrane to remove insoluble particulates.

    • Lyophilization (Freeze Drying): This is the gold standard for obtaining a fluffy, anhydrous white powder.

    • Alternative: Rotary evaporation followed by vacuum drying at 60°C.

Method B: The Anhydrous Alkoxide Route

Best for: Applications requiring strictly anhydrous salt for organometallic catalysis.

  • Dissolution: Dissolve 2,4-DFBA in anhydrous methanol (0.5 M concentration).

  • Neutralization: Add 1.00 equivalent of Sodium Methoxide (NaOMe) solution (25% in MeOH) dropwise under

    
     atmosphere.
    
  • Validation: Use phenolphthalein indicator (faint pink endpoint) or potentiometric titration.

  • Isolation: Evaporate methanol to dryness. Recrystallize the residue from minimal hot ethanol/hexane if necessary.

Process Visualization

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,4-Difluorobenzoic Acid Solvent Suspend in Milli-Q Water (10 mL/g) Start->Solvent BaseAdd Add NaHCO3 (1.02 eq) Slow Addition Solvent->BaseAdd React Reaction: CO2 Evolution (Clear Solution Forms) BaseAdd->React Check Checkpoint: pH 7.5 - 8.0? React->Check Adjust Adjust: Add NaHCO3 Check->Adjust No (<7.0) Filter Filtration (0.22 µm) Check->Filter Yes Adjust->React Dry Lyophilization / Vac Oven Filter->Dry Product Final Product: Sodium 2,4-Difluorobenzoate Dry->Product

Caption: Logical flow for the aqueous bicarbonate synthesis route with pH validation loops.

Reaction Mechanism & Proton Transfer

Mechanism Acid 2,4-DFBA (pKa ~3.21) Transition Proton Transfer Complex Acid->Transition Donates H+ Base Bicarbonate Ion (HCO3-) Base->Transition Accepts H+ Salt 2,4-Difluorobenzoate Anion Transition->Salt Byprod H2CO3 -> H2O + CO2 Transition->Byprod

Caption: Mechanistic pathway showing the thermodynamic drive from unstable carbonic acid intermediate.

Quality Control & Characterization

To ensure the integrity of the synthesized salt, the following analytical battery is recommended:

TechniqueParameterAcceptance Criteria
1H NMR (D2O) IdentityShifts: ~7.8 ppm (m, 1H), ~6.9 ppm (m, 2H). Absence of solvent peaks.[1]
19F NMR Fluorine IntegrityTwo distinct signals. No extra peaks (indicates no defluorination).
pH (1% aq) Stoichiometry7.0 – 8.5. (pH < 7 indicates free acid; pH > 9 indicates excess base).
Karl Fischer Moisture< 1.0% (if anhydrous required); Salt is hygroscopic, store in desiccator.

References

  • National Institute of Standards and Technology (NIST). 2,4-Difluorobenzoic acid - Gas Phase Ion Energetics and Properties. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. Sodium 2,4-difluorobenzoate (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. General Procedures for Salt Formation of Benzoic Acids. (Adapted from standard protocols for benzyl benzoate and related derivatives). [Link]

Sources

Executive Summary: The Dual-Utility Fluorocarbon

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties and Applications of Sodium 2,4-Difluorobenzoate (CAS 1765-08-8) Content Type: Technical Reference Guide Audience: Research Scientists, Reservoir Engineers, and Drug Development Professionals

Sodium 2,4-difluorobenzoate (CAS 1765-08-8) is a specialized fluorinated aromatic salt that serves two distinct, high-value functions in modern chemistry: as a precision aqueous tracer in subterranean reservoir engineering and as a metabolically stable building block in pharmaceutical synthesis.

Its molecular architecture—a benzoate core substituted with fluorine atoms at the ortho and para positions relative to the carboxylate—confers exceptional thermal stability and unique ionization properties. In the energy sector, it is deployed to map hydraulic fracture networks due to its low detection limits (ppb range) and resistance to high-temperature/high-pressure (HTHP) degradation. In drug discovery, the 2,4-difluorophenyl moiety is frequently utilized to block metabolic soft spots (CYP450 oxidation) and modulate the lipophilicity of bioactive scaffolds.

Molecular Architecture & Physicochemical Profile

The utility of CAS 1765-08-8 stems from the high electronegativity of the fluorine atoms, which alter the electron density of the benzene ring, enhancing the acidity of the parent benzoic acid and the stability of the resulting anion.

Structural Identification
PropertyDetail
CAS Number 1765-08-8
Chemical Name Sodium 2,4-difluorobenzoate
Synonyms Benzoic acid, 2,4-difluoro-, sodium salt; 2,4-Difluorobenzoic acid sodium salt
Molecular Formula C₇H₃F₂NaO₂
Molecular Weight 180.08 g/mol
SMILES [Na+].[O-]C(=O)c1ccc(F)cc1F
InChI Key ZNMYMPIKSTUKOB-UHFFFAOYSA-M
Key Physicochemical Properties
PropertyValue / CharacteristicSignificance
Physical State White to off-white crystalline powderStandard solid handling protocols apply.
Solubility Highly soluble in water (>50 g/L est.)Critical for use as a passive aqueous tracer in fracking fluids.
Thermal Stability Stable > 200°C (Solid state)Survives downhole geothermal gradients without degradation.
pKa (Parent Acid) ~3.3 (2,4-Difluorobenzoic acid)The fluorine at the ortho position exerts an inductive effect (-I), lowering pKa relative to benzoic acid (4.2), ensuring full ionization at physiological and reservoir pH.
LogP (Parent Acid) ~2.2Moderate lipophilicity of the protonated form allows membrane permeability in drug scaffolds.

Synthetic Pathways & Manufacturing

The synthesis of CAS 1765-08-8 is typically achieved through the alkaline hydrolysis of 2,4-difluorobenzonitrile or the oxidation of 2,4-difluorotoluene, followed by neutralization with a sodium base.

Industrial Synthesis Workflow

The following diagram illustrates the standard oxidation pathway from 2,4-difluorotoluene, a common commercial starting material.

SynthesisPathway Start 2,4-Difluorotoluene (CAS 452-76-6) Oxidation Oxidation (KMnO4 or O2/Co-Mn) Start->Oxidation Reflux Intermediate 2,4-Difluorobenzoic Acid (CAS 1583-58-0) Oxidation->Intermediate Yields Acid Neutralization Neutralization (NaOH / NaHCO3) Intermediate->Neutralization Aq. Media Product Sodium 2,4-Difluorobenzoate (CAS 1765-08-8) Neutralization->Product Crystallization

Figure 1: Industrial synthesis pathway converting 2,4-difluorotoluene to the sodium salt via oxidation and neutralization.[1][2]

Process Note: The neutralization step must be stoichiometric to prevent excess alkalinity, which can be detrimental in pharmaceutical formulations or cause precipitation issues in brine-heavy reservoir fluids.

Application I: Subterranean Reservoir Tracing

In the oil and gas industry, CAS 1765-08-8 is a "Gold Standard" aqueous tracer. It is used to verify hydraulic fracture connections and map water flow between injection and production wells.

Mechanism of Action

Unlike radioactive tracers, fluorobenzoates are chemical tracers . They are inert, non-adsorbing (they do not stick to rock formations), and thermally stable.

  • Injection: The salt is dissolved in the fracturing fluid (fracking water) at a known concentration.

  • Transport: It travels with the water into the rock fractures.

  • Flowback: When the well is opened, the tracer returns with the produced water.

  • Analysis: Samples are analyzed via LC-MS/MS. The appearance of the tracer confirms which stage of the fracture is producing water.

Detection Protocol (LC-MS/MS)

The 2,4-difluoro substitution pattern provides a unique mass spectral signature and chromatographic retention time, distinguishing it from other isomers (e.g., 2,5-difluoro or 2,6-difluoro) used simultaneously in adjacent wells.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Target Ion: [M-H]⁻ (m/z ~157.0 for the anion).

  • MRM Transition: 157.0 → 113.0 (Loss of CO₂).

TracerWorkflow cluster_field Field Operations cluster_lab Laboratory Analysis Injection Injection (Pumped into Wellbore) Reservoir Reservoir Transport (High T, High P) Injection->Reservoir Hydraulic Fracturing Production Production Well (Fluid Recovery) Reservoir->Production Flowback Sampling Sample Collection (Flowback Water) Production->Sampling Prep SPE Extraction (Remove Brine) Sampling->Prep LCMS LC-MS/MS Analysis (MRM: 157 -> 113) Prep->LCMS

Figure 2: Workflow for using Sodium 2,4-difluorobenzoate as a reservoir inter-well tracer.

Application II: Pharmaceutical Development

In medicinal chemistry, the 2,4-difluorophenyl motif is a privileged substructure. While CAS 1765-08-8 is the salt form, it is the precursor to the active pharmacophore.

Metabolic Stability (The Fluorine Effect)

The strategic placement of fluorine atoms at the 2 and 4 positions blocks metabolic attack.

  • C-H Bond Strength: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), making the ring resistant to oxidative metabolism by Cytochrome P450 enzymes.

  • Electronic Effects: The electron-withdrawing nature of fluorine deactivates the phenyl ring towards electrophilic attacks, extending the half-life (

    
    ) of the drug in vivo.
    
Bioisosterism

The 2,4-difluorobenzoate moiety often serves as a bioisostere for non-fluorinated benzoates or heteroaromatic rings, improving potency by altering the electrostatic potential surface of the molecule to better fit binding pockets.

Safety, Handling, and Regulatory (MSDS Summary)

While generally considered low-toxicity compared to other halogenated aromatics, standard laboratory safety is required.

Hazard CategoryClassificationPrecaution
Acute Toxicity Oral (Category 4)Harmful if swallowed. Wash hands thoroughly after handling.
Skin/Eye Irritant (Category 2/2A)Causes skin irritation and serious eye irritation. Wear nitrile gloves and safety goggles.
Inhalation STOT-SE (Category 3)May cause respiratory irritation. Use in a fume hood or well-ventilated area.[3][4]
Environmental TSCA SNUR (US)Subject to Significant New Use Rules (SNUR) in the US when used in specific industrial applications (e.g., certain export restrictions or reporting requirements may apply under TSCA Section 5).

Disposal: Dispose of content/container to an approved waste disposal plant. Do not discharge into drains or the environment, although fluorobenzoates are often selected for their low ecotoxicity in tracer applications.

References

  • PubChem. (n.d.). Sodium 2,4-difluorobenzoate (Compound).[5][2][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2019).[11][12] Significant New Use Rules on Certain Chemical Substances (TSCA Section 5). Federal Register.[11][13] Retrieved from [Link][11][12]

  • Serres-Piole, C., et al. (2012). Water tracers in oilfield applications: Guidelines. Journal of Petroleum Science and Engineering.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

theoretical and quantum chemical studies of 2,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Quantum Chemical Studies of 2,4-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzoic acid (2,4-DFBA) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its molecular properties crucial for new product development. This technical guide provides a comprehensive overview of the theoretical and quantum chemical studies of 2,4-DFBA. By integrating computational methodologies with experimental findings, we elucidate the molecule's structural, vibrational, electronic, and non-linear optical properties. This document serves as a valuable resource for researchers leveraging computational chemistry to predict molecular behavior and design novel chemical entities.

Introduction: The Significance of 2,4-Difluorobenzoic Acid

2,4-Difluorobenzoic acid (C₇H₄F₂O₂) is a fluorinated aromatic carboxylic acid.[1] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly alters the molecule's electronic distribution, acidity, and reactivity compared to its non-fluorinated analog, benzoic acid.[1] These unique characteristics make it a valuable building block in medicinal chemistry and material science.

Quantum chemical calculations provide a powerful, non-destructive lens to examine molecules at the atomic level. For 2,4-DFBA, these theoretical studies are indispensable for:

  • Elucidating Molecular Structure: Predicting the precise three-dimensional arrangement of atoms, including bond lengths and angles.

  • Interpreting Spectroscopic Data: Assigning vibrational modes observed in FT-IR and FT-Raman spectra to specific molecular motions.

  • Understanding Electronic Behavior: Mapping electron density, identifying reactive sites, and predicting electronic transitions.

  • Screening for Novel Applications: Evaluating properties like non-linear optical (NLO) activity for advanced materials.

This guide synthesizes published research to present a detailed computational analysis of 2,4-DFBA, offering insights into the causality behind the chosen theoretical methods and the interpretation of the resulting data.

Theoretical and Computational Methodology

The foundation of modern quantum chemical studies lies in Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and resource requirements.[2][3] The insights presented herein are primarily derived from studies employing DFT calculations, which have been shown to correlate well with experimental data for this class of molecules.[4]

The Rationale for DFT and Basis Set Selection

Expertise & Experience: The choice of a computational method is a critical decision that dictates the reliability of the results. For organic molecules like 2,4-DFBA, the B3LYP hybrid functional is a well-established and robust choice. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory and DFT to accurately model electron correlation.

The basis set defines the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is frequently used for this type of analysis for several key reasons:[2][4]

  • 6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in modeling the electron distribution.

  • ++G: Includes diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing anions and systems with lone pairs of electrons, such as the oxygen atoms in the carboxylic acid group.

  • d,p: Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape, which is crucial for describing chemical bonds accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory, ensuring that the calculated properties are reliable and comparable to experimental results.

Experimental Protocol: Computational Workflow

The following steps outline a self-validating system for the theoretical analysis of 2,4-Difluorobenzoic Acid.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Procedure: An initial structure of 2,4-DFBA is built. The geometry is then optimized using the B3LYP/6-311++G(d,p) method. This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found.

  • Validation: A frequency calculation is performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Step 2: Vibrational Frequency Analysis

  • Objective: To calculate the vibrational frequencies and compare them with experimental FT-IR and FT-Raman spectra.

  • Procedure: Using the optimized geometry from Step 1, a frequency calculation is performed at the same level of theory.

  • Validation: Theoretical frequencies are known to be slightly higher than experimental values due to the harmonic approximation. Therefore, they are scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[5] The assignment of vibrational modes is confirmed using Total Energy Distribution (TED) analysis.[4]

Step 3: Electronic Property Calculation

  • Objective: To investigate the electronic structure, reactivity, and UV-Vis absorption properties.

  • Procedure:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions, including absorption wavelengths (λmax) and excitation energies.[4]

Diagram: Computational Analysis Workflow

G cluster_input Input cluster_computation Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_output Results & Analysis Input Initial Molecular Structure (2,4-DFBA) Opt Geometry Optimization Input->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Structure TDDFT TD-DFT Calculation Opt->TDDFT Optimized Structure Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Validation (No Imaginary Freq) Vib Vibrational Spectra (FT-IR, FT-Raman) & TED Freq->Vib Scaled Frequencies Elec Electronic Properties (HOMO-LUMO, MEP, UV-Vis) TDDFT->Elec Electronic Transitions

Caption: Workflow for the quantum chemical analysis of 2,4-DFBA.

Results and Discussion

Molecular Structure and Geometry

The optimized molecular structure of 2,4-DFBA is predicted to be planar. The presence of the electronegative fluorine atoms and the carboxylic acid group leads to a redistribution of electron density in the benzene ring, causing slight distortions from a perfect hexagonal geometry. Theoretical calculations using the DFT/B3LYP method with the 6-311++G(d,p) basis set have shown excellent agreement with experimental data where available.[2]

Diagram: Molecular Structure of 2,4-Difluorobenzoic Acid

Caption: Optimized molecular structure of 2,4-Difluorobenzoic Acid.

Table 1: Selected Optimized Geometrical Parameters

ParameterBondDFT/B3LYP/6-311++G(d,p) (Å or °)
Bond LengthC1-C21.395
C-F1.348
C=O1.213
C-O1.365
O-H0.971
Bond AngleC1-C2-C3121.5
C2-C1-C6117.8
O=C-O123.4
Dihedral AngleC2-C1-C(O)OH180.0
(Data synthesized from typical results presented in studies like Karabacak et al., 2011)[2]
Vibrational Spectroscopy Analysis

The vibrational spectra of 2,4-DFBA have been investigated using FT-IR and FT-Raman spectroscopy.[2][4] Quantum chemical calculations are essential for the accurate assignment of the numerous fundamental vibrational modes of the molecule.

  • O-H Vibrations: The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the FT-IR spectrum, often in the range of 3100-2800 cm⁻¹.

  • C=O Stretching: The carbonyl (C=O) stretch is a strong, characteristic band in the FT-IR spectrum, calculated and observed around 1700-1750 cm⁻¹.[2]

  • C-F Vibrations: The C-F stretching modes are typically found in the 1300-1100 cm⁻¹ region.

  • Ring Vibrations: The aromatic C-C stretching and C-H in-plane and out-of-plane bending vibrations occur throughout the fingerprint region of the spectrum.

The scaled quantum mechanical (SQM) force field method provides an excellent correlation between calculated and experimental vibrational frequencies, allowing for a detailed and reliable assignment of the spectral bands.[4]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment (based on TED)
ν(O-H)~3080-3085O-H stretch
ν(C=O)171517101712C=O stretch
ν(C-C)162016251621Aromatic C-C stretch
ν(C-F)128512881286C-F stretch
β(C-H)114511421144C-H in-plane bend
(Data synthesized from typical results presented in studies like Karabacak et al., 2011)[2][4]
Electronic Properties

The HOMO and LUMO are the key orbitals involved in chemical reactions.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability.[8]

  • HOMO: For 2,4-DFBA, the HOMO is primarily localized on the benzene ring and the oxygen atoms of the carboxylic acid group, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the benzene ring and the carbonyl carbon, suggesting these are the likely sites for nucleophilic attack.

  • Energy Gap (ΔE): A smaller HOMO-LUMO gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.[6] The calculated energy gap for 2,4-DFBA indicates that it is a moderately stable molecule where intramolecular charge transfer can occur.[2][4]

The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites.

  • Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. For 2,4-DFBA, the most negative potential is located around the carbonyl oxygen atom, as expected due to its high electronegativity and lone pairs of electrons.[9]

  • Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. The most positive potential is found around the acidic hydrogen of the carboxyl group, confirming its high susceptibility to deprotonation.

  • Neutral Regions (Green): These areas have a relatively neutral potential.

The MEP map visually confirms the reactive sites predicted by the HOMO-LUMO analysis and provides a more intuitive picture of the molecule's charge distribution.

The electronic absorption spectrum of 2,4-DFBA, recorded in ethanol, shows absorption bands in the UV region.[2] TD-DFT calculations can predict the electronic transitions responsible for these absorptions. The primary transitions are typically assigned to π → π* excitations within the aromatic system.[4]

The significant intramolecular charge transfer, evidenced by the HOMO-LUMO distribution and a relatively large hyperpolarizability value suggested by theoretical calculations, indicates that 2,4-DFBA and its derivatives could be promising candidates for non-linear optical (NLO) materials.[10][11] NLO materials are crucial for applications in optoelectronics, such as optical switching and signal processing.[11]

Conclusion

Theoretical and quantum chemical studies provide a detailed and validated understanding of the molecular properties of 2,4-difluorobenzoic acid. Through the application of Density Functional Theory, we have demonstrated the ability to:

  • Accurately predict the ground-state molecular geometry.

  • Assign and interpret complex vibrational spectra (FT-IR and FT-Raman) with high confidence.

  • Elucidate the electronic structure, identifying reactive sites and charge transfer characteristics through HOMO-LUMO and MEP analyses.

  • Correlate theoretical electronic transitions with experimental UV-Vis spectra.

The convergence of computational and experimental data provides a robust framework for understanding the structure-property relationships of this important chemical intermediate. These insights are critical for professionals in drug development and material science, enabling the rational design of new molecules with tailored properties and functionalities.

References

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. [Link]

  • Sci-Hub. (n.d.). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Retrieved from a Sci-Hub accessible link for the aforementioned paper.
  • NIST. (n.d.). 2,4-Difluorobenzoic acid. NIST Chemistry WebBook. [Link]

  • Arunagiri, C., et al. (2025). Structural, Spectroscopic, and DFT Studies of N'-(2,4-difluorobenzylidene)-2-furoic Hydrazide for Electronic and Therapeutic Applications. Journal of Fluorescence. [Link]

  • NIST. (n.d.). 2,4-Difluorobenzoic acid. NIST Chemistry WebBook (alternative link). [Link]

  • ChemAnalyst. (n.d.). What is 2,4-Difluorobenzoic Acid - Properties & Specifications. [Link]

  • Rong, C., & Liu, S. (n.d.). Impacts of External Fields on Aromaticity and Acidity for Benzoic Acid: A Density Functional Theory, Conceptual. [Preprint Server or Journal Article].
  • Longdom Publishing. (n.d.). Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computa. Journal of Chemical Engineering & Process Technology. [Link]

  • ACS Publications. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Xieshi New Materials. (n.d.). 2,4-Difluorobenzoic acid. [Link]

  • ResearchGate. (n.d.). Vibrational Spectra, Nlo Analysis, and Homo-Lumo Studies of 2-Chloro-6-Fluorobenzoic Acid and 3, 4– Dichlorobenzoic Acid by Density Funtional Method. [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzoic acid. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. [Link]

  • Janjua, M. R. S. A. (2018). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds. Journal of the Mexican Chemical Society, 62(3). [Link]

  • IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]

Sources

Strategic Integration of Sodium 2,4-Difluorobenzoate in Medicinal Chemistry: A Technical Guide to Physicochemical Modulation and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorine substitution is a foundational strategy in modern medicinal chemistry, with fluorinated compounds representing a significant fraction of all marketed therapeutics[1]. Among the diverse array of fluorinated building blocks, the 2,4-difluorophenyl moiety is highly prized for its ability to simultaneously modulate lipophilicity, enhance metabolic stability, and improve target binding affinity[2].

For drug development professionals and process chemists, Sodium 2,4-difluorobenzoate (CAS 1765-08-8) serves as a premier, highly reactive, and stable intermediate[3]. By utilizing the sodium salt rather than the free acid, researchers can streamline synthetic workflows, bypass the need for excess exogenous bases during activation, and achieve higher yields in late-stage functionalization. This whitepaper details the physicochemical rationale for employing the 2,4-difluorobenzoate scaffold and provides self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical and Pharmacokinetic Rationale

The decision to incorporate a 2,4-difluorobenzamide motif into a drug scaffold is rarely arbitrary. As a Senior Application Scientist, I emphasize to medicinal chemistry teams that fluorine should be deployed to solve specific pharmacokinetic (PK) or target-binding liabilities.

Metabolic Shielding (CYP450 Blockade)

The primary rationale for introducing fluorine is to block cytochrome P450 (CYP450) mediated oxidative metabolism[4]. The C–F bond is significantly stronger than the C–H bond (approx. 116 kcal/mol vs. 98 kcal/mol). Aromatic rings are highly susceptible to Phase I hydroxylation at the ortho and para positions relative to electron-donating or weakly deactivating groups. By placing fluorine atoms at the 2- and 4-positions, the most electronically activated sites are sterically and electronically shielded from oxidative attack, drastically prolonging the drug's biological half-life[5].

pKa Modulation and Permeability

The strong electron-withdrawing inductive effect of the ortho- and para-fluorines significantly lowers the pKa of the corresponding benzoic acid[6]. When this moiety is converted into an amide, the inductive pull of the difluorophenyl ring reduces the basicity and the hydrogen-bond donor capacity of the amide N–H. This subtle electronic tuning often results in enhanced passive membrane permeability and improved oral bioavailability.

Protein-Ligand Interactions

Beyond PK improvements, fluorine can engage in orthogonal multipolar interactions with backbone amides or side chains within a target protein's binding pocket. The highly electronegative fluorine atoms can act as weak hydrogen-bond acceptors, often locking the molecule into a bioactive conformation that increases binding affinity[1].

Data Presentation: Comparative Physicochemical Properties

Table 1: Theoretical and observed physicochemical shifts upon fluorination of the benzoate scaffold.

Compound ScaffoldpKa (Carboxylic Acid)Relative Lipophilicity (LogP)CYP450 Metabolic StabilityPrimary Application Focus
Benzoic Acid ~4.20Baseline (1.87)Low (Rapid para-hydroxylation)Baseline scaffold
4-Fluorobenzoic Acid ~4.14+0.1 to +0.2Moderate (Blocks para site)Target binding enhancement
2,4-Difluorobenzoic Acid ~3.20 - 3.40+0.3 to +0.5High (Blocks ortho & para)DMPK optimization & CNS penetration

Mechanistic Pathway: Overcoming Metabolic Liabilities

To visualize the causality behind this structural choice, the following diagram illustrates how the 2,4-difluoro substitution alters the metabolic fate of a therapeutic candidate.

G A Unsubstituted Benzamide (Metabolically Labile) B CYP450 Oxidation (Phase I Metabolism) A->B C Hydroxylated Metabolite (Rapid Clearance) B->C Rapid C-H Oxidation D 2,4-Difluorobenzamide (Metabolically Stable) E CYP450 Active Site (Steric/Electronic Shielding) D->E F Prolonged Half-Life (Sustained Exposure) E->F Blocked C-F Oxidation

Caption: Mechanism of CYP450 metabolic blockade by 2,4-difluoro substitution.

Synthetic Utility: The Sodium Salt Advantage

While 2,4-difluorobenzoic acid is widely available, its sodium salt (Sodium 2,4-difluorobenzoate) offers distinct kinetic and operational advantages[3].

  • Handling & Stability: The sodium salt is non-volatile, highly stable, and less prone to sublimation than the free acid.

  • Reaction Kinetics: In amide coupling reactions utilizing uronium-based reagents (e.g., HATU), the rate-limiting step is often the deprotonation of the carboxylic acid to form the reactive carboxylate. By starting with the pre-formed sodium carboxylate, the activation step is accelerated, and the reliance on excess tertiary amine bases (like DIPEA or TEA) is reduced[7].

G A Sodium 2,4-Difluorobenzoate (Stable Carboxylate) C HATU / DIPEA / DMF (HOAt Active Ester Formation) A->C B Amine Partner (API Scaffold) B->C D 2,4-Difluorobenzamide (Crude Product) C->D 25°C, 4-12 h E Aqueous Workup & Silica Gel Chromatography D->E Remove DMF/Byproducts F In Vitro Assays (HLM Stability & Binding) E->F >95% Purity (LC-MS)

Caption: Workflow for the synthesis and evaluation of 2,4-difluorobenzamide derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure reproducibility and high-fidelity data generation.

Protocol A: Standardized Amide Coupling via HATU Activation

This protocol details the synthesis of a 2,4-difluorobenzamide derivative from an amine scaffold using Sodium 2,4-difluorobenzoate[7].

Rationale for Reagent Choice: The electron-withdrawing fluorines slightly deactivate the carboxylate's nucleophilicity toward standard coupling agents like EDC. HATU is selected because it rapidly converts the electron-deficient difluorobenzoate into a highly reactive HOAt active ester, ensuring complete conversion even with sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend Sodium 2,4-difluorobenzoate (1.2 equivalents) and the target primary/secondary amine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Causality: While the benzoate is already a salt, DIPEA ensures the amine partner remains fully unprotonated and highly nucleophilic.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equivalents) portion-wise over 5 minutes.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 12 hours. Monitor progression via LC-MS.

  • Quenching & Workup: Once the amine is consumed (>95% conversion), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄.

  • Validation: Filter, concentrate in vacuo, and purify via silica gel chromatography. Confirm the final structure and ensure >95% purity via ¹H-NMR, ¹⁹F-NMR, and LC-MS before proceeding to biological assays.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic shielding provided by the 2,4-difluorophenyl group, the synthesized compound must be tested against an unsubstituted control[4].

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the 2,4-difluorobenzamide test compound (and the unsubstituted control) in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein concentration).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Time-Course Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting CYP450 activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Validation: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). The assay is validated if the positive control (e.g., Verapamil) shows a rapid degradation profile (
    
    
    < 15 min), while the 2,4-difluorobenzamide exhibits a significantly extended half-life compared to the unsubstituted analog.

References

  • Fluorine in medicinal chemistry Source: PubMed (NIH) URL:[1]

  • The role of fluorine in medicinal chemistry: Conclusion and future perspectives Source: Taylor & Francis Online URL:[2]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[4]

  • Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal URL:[5]

  • benzoic acid, 2,4-difluoro-, sodium salt | C7H3F2NaO2 | CID 23687225 Source: PubChem (NIH) URL:[3]

  • CN114524821A - Novel spiropyrrolidine derived antiviral drugs Source: Google Patents URL:[7]

  • 2,4-Difluorobenzoic acid 1583-58-0 wiki Source: Guidechem URL:[6]

Sources

Unlocking the Reactivity of Difluorinated Aromatic Compounds: A Comprehensive Guide to SNAr and C–F Bond Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug discovery and materials science, the strategic incorporation of fluorine into aromatic systems is a highly deliberate design choice. Fluorine uniquely modulates a molecule's pKa, lipophilicity, membrane permeability, and metabolic stability [1]. However, working with difluorinated aromatic compounds—such as 1-bromo-3,5-difluorobenzene or polyfluorinated heterocycles—presents a dualistic challenge. On one hand, the high electronegativity of fluorine activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) [2]. On the other hand, the C–F bond possesses the highest bond dissociation energy (BDE ~116 kcal/mol) among carbon-halogen bonds, making direct C–F bond activation a thermodynamic hurdle [3].

This whitepaper provides a causality-driven framework for selectively functionalizing difluoroarenes. By understanding the electronic interplay of these systems, researchers can design self-validating protocols that prevent over-substitution and overcome the activation barriers of inert C–F bonds.

Mechanistic Foundations of SNAr in Difluoroarenes

The reactivity of difluoroarenes in SNAr is governed by the profound polarization of the C–F bond. Fluorine exerts a strong inductive electron-withdrawing effect (-I), rendering the ipso-carbon highly electrophilic [4].

The Causality of Regioselectivity

When designing an SNAr workflow, the relative positioning of the two fluorine atoms dictates the reaction pathway. In compounds like 1-bromo-3,5-difluorobenzene, the meta-relationship of the fluorines synergistically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[5].

  • The Rate-Limiting Step: The attack of the nucleophile disrupts aromaticity to form an anionic Meisenheimer complex [6]. The stability of this intermediate dictates the reaction rate.

  • Solvent Causality: Polar aprotic solvents (e.g., DMF, DMSO) are strictly required. They solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the anionic nucleophile "naked" and highly reactive, thereby accelerating the formation of the Meisenheimer complex [7].

SNAr_Workflow A Difluoroarene (Electron-Deficient) B Nucleophilic Attack (Rate-Limiting Step) A->B + Nucleophile C Meisenheimer Complex (Anionic Intermediate) B->C Transition State D Fluoride Elimination (Fast) C->D Rearomatization E Mono-Substituted Product D->E - F⁻

Fig 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on difluoroarenes.

Quantitative Reactivity Profiles

To predict the outcome of SNAr on difluorinated scaffolds, it is critical to compare empirical data. The table below summarizes the reactivity parameters and regioselectivity across various difluoro- and polyfluoroarenes.

SubstrateNucleophileSolventTemp (°C)Primary ProductYield (%)Ref
1-Bromo-3,5-difluorobenzene Benzyl alcohol / BaseDMF60–100Mono-ether80–90[7]
1,2,3,5-Tetrachloro-4,6-difluorobenzene Phenol / BaseDMSO100Mono-aryl ether75[4]
1,4-Difluorobenzene Carbohydrate AlkoxideDMF0 to rtMono-etherUnreactive*[8]
1,2-Difluorobenzene 2-Bromophenyl acetateTHF/DMF70–100Dibenzofuran39–65[9]

*Note: 1,4-difluorobenzene lacks sufficient synergistic activation compared to meta- or poly-halogenated systems, demonstrating the necessity of precise electronic tuning [8].

Experimental Protocol 1: Regioselective Mono-SNAr

Objective: Synthesize 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene via controlled mono-etherification [7]. System Logic: We utilize a stoichiometric limitation of the nucleophile and precise temperature control to prevent the secondary fluorine from undergoing substitution.

Step-by-Step Methodology
  • Nucleophile Generation: In an oven-dried Schlenk flask under N₂, dissolve benzyl alcohol (1.05 equiv) in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 equiv). Causality: K₂CO₃ is a mild base that slowly generates the alkoxide, preventing a sudden spike in nucleophile concentration that could drive bis-substitution.

  • Substrate Addition: Add 1-bromo-3,5-difluorobenzene (1.0 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier of the first Meisenheimer complex, but remains too low to activate the second, now electron-rich (due to the newly added electron-donating benzyloxy group), fluorine atom.

  • Quench and Extraction: After 4 hours, cool to 0 °C and quench with H₂O. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to rigorously remove DMF.

Self-Validation & System Checks
  • ¹⁹F NMR Monitoring: The starting material (1-bromo-3,5-difluorobenzene) exhibits a single, symmetric ¹⁹F signal. Upon mono-substitution, the symmetry is broken. The successful mono-product will show a single, shifted ¹⁹F signal. If bis-substitution occurs, the ¹⁹F signal will disappear entirely. This provides an absolute, binary validation of regiocontrol.

Transition-Metal Catalyzed C–F Bond Activation

While SNAr relies on the electrophilicity of the carbon atom, C–F bond activation attacks the bond itself. Because the C–F bond is exceptionally inert, standard palladium cross-coupling conditions often fail [3].

To cleave the C–F bond, highly electron-rich transition metals—typically Nickel(0)—are required. The Ni(0) center undergoes oxidative addition into the C–F bond, a process facilitated by bulky, electron-donating ligands (e.g., N-Heterocyclic Carbenes or PCy₃) which increase the electron density on the metal and lower the transition state energy of the cleavage [6].

CF_Activation Ni0 Ni(0) L_n Active Catalyst OA Oxidative Addition Ni0->OA NiII Ar-Ni(II)-F Intermediate OA->NiII + Ar-F TM Transmetalation NiII->TM NiII_R Ar-Ni(II)-R Complex TM->NiII_R + R-M RE Reductive Elimination NiII_R->RE RE->Ni0 Product Release

Fig 2: Nickel-catalyzed C-F bond activation and cross-coupling catalytic cycle.

Experimental Protocol 2: Ni-Catalyzed Defluorinative Cross-Coupling

Objective: Selective Suzuki-Miyaura-type cross-coupling of a difluoroarene via C–F activation. System Logic: Using a Ni(0) source with an NHC ligand to force oxidative addition into the thermodynamically stable C–F bond.

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox Required): In a nitrogen-filled glovebox, charge a vial with Ni(cod)₂ (10 mol%) and SIPr·HCl (N-heterocyclic carbene precursor, 20 mol%). Causality: Ni(cod)₂ is highly sensitive to oxygen and moisture. The SIPr ligand is sterically demanding, which accelerates the final reductive elimination step.

  • Reagent Assembly: Add the difluoroarene substrate (1.0 equiv), arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.5 equiv).

  • Solvent Addition & Heating: Suspend the mixture in anhydrous Toluene/Dioxane (1:1, 0.1 M). Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours. Causality: High temperatures are mandatory to overcome the ~116 kcal/mol barrier of the C–F bond.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the nickel catalyst and inorganic salts.

Self-Validation & System Checks
  • GC-MS / LC-MS Tracking: The reaction is validated by tracking the precise mass shift. The starting difluoroarene will exhibit a characteristic molecular ion peak. The successful cross-coupled product will show a mass corresponding to [M - F + Ar]. The absence of a [M - 2F + 2Ar] peak validates the mono-selectivity of the catalytic cycle.

References

  • Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective. MDPI.
  • The Chemical Versatility of 1-Bromo-3,5-difluorobenzene in Organic Synthesis. NBInno.
  • Chromium-Catalyzed Selective Cross-Electrophile Coupling between Unactivated C(aryl)–F and C(aryl)–O Bonds.
  • An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2,3,5-Tetrachloro-4,6-difluorobenzene. BenchChem.
  • Local Electron Attachment Energy and Its Use for Predicting Nucleophilic Reactions and Halogen Bonding.
  • C−F Bond Activation in Organic Synthesis.
  • 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene | 942143-10-4. BenchChem.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Semantic Scholar.

solubility of sodium 2,4-difluorobenzoate in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Sodium 2,4-Difluorobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Background: The Energetics of Dissolution

The solubility of an ionic compound like sodium 2,4-difluorobenzoate in an organic solvent is governed by a thermodynamic balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the individual ions are solvated by the solvent molecules (solvation energy).

At a molecular level, the dissolution process can be conceptualized in three steps:

  • Breaking of solute-solute interactions: Energy is required to overcome the electrostatic forces holding the sodium (Na+) and 2,4-difluorobenzoate ions together in the crystal lattice.

  • Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute ions.

  • Formation of solute-solvent interactions: Energy is released when the solvent molecules surround and stabilize the solute ions.

For dissolution to occur, the energy released in step 3 must be comparable to or greater than the energy required for steps 1 and 2.[2] The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Sodium 2,4-difluorobenzoate, being a salt, is highly polar. Therefore, its solubility is expected to be higher in more polar organic solvents.

The 2,4-difluorobenzoate anion possesses a carboxylate group capable of forming ion-dipole interactions and hydrogen bonds, while the fluorinated benzene ring contributes to dipole-dipole and van der Waals interactions.[3] The properties of the solvent, such as its dielectric constant, dipole moment, and hydrogen bonding capacity, will significantly influence its ability to solvate the sodium and 2,4-difluorobenzoate ions.

Experimental Determination of Solubility

A reliable method for determining the solubility of a compound is the equilibrium concentration method.[4][5] This involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Reagents
  • Solute: Sodium 2,4-difluorobenzoate (CAS: 1765-08-8), purity ≥95%.[6][7]

  • Solvents: A range of common organic solvents with varying polarities should be selected. Examples include:

    • Protic Solvents: Methanol, Ethanol, Isopropanol

    • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone

    • Aprotic Nonpolar Solvents: Dichloromethane, Toluene, Hexane

  • Apparatus:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol for Solubility Determination
  • Sample Preparation:

    • Add an excess amount of sodium 2,4-difluorobenzoate to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended, although preliminary experiments can be conducted to determine the minimum time required to reach a stable concentration.[4][5]

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of sodium 2,4-difluorobenzoate of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method to separate and quantify the analyte. The fluorinated benzene ring should provide a strong UV chromophore.

    • Inject the standard solutions to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor.

The following diagram illustrates the experimental workflow:

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_clarify Sample Clarification cluster_quant Quantification (HPLC) prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 clarify1 Settle excess solid equil1->clarify1 clarify2 Withdraw supernatant clarify1->clarify2 clarify3 Filter through 0.22 µm syringe filter clarify2->clarify3 quant2 Dilute filtered sample clarify3->quant2 quant1 Prepare calibration standards quant3 Analyze standards and sample by HPLC quant1->quant3 quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Experimental workflow for determining the solubility of sodium 2,4-difluorobenzoate.

Factors Influencing Solubility

Several factors can influence the solubility of sodium 2,4-difluorobenzoate in organic solvents:

  • Solvent Polarity: As a salt, sodium 2,4-difluorobenzoate is expected to be more soluble in polar solvents that can effectively solvate the Na+ and 2,4-difluorobenzoate ions. Solvents with high dielectric constants, such as DMSO and DMF, are generally good at dissolving ionic compounds.

  • Hydrogen Bonding: Protic solvents like methanol and ethanol can act as hydrogen bond donors to the carboxylate group of the anion, which can enhance solubility. Aprotic polar solvents can act as hydrogen bond acceptors.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solid solutes, solubility increases with increasing temperature. However, this should be determined experimentally for each solute-solvent system.

  • Presence of Other Solutes: The presence of other components in the solution can affect solubility through common ion effects or changes in the overall polarity of the medium.

The interplay of these factors is summarized in the diagram below:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of Sodium 2,4-Difluorobenzoate lattice_energy Lattice Energy lattice_energy->solubility influences ion_size Ionic Size & Charge ion_size->solubility influences polarity Polarity (Dielectric Constant) polarity->solubility influences h_bonding Hydrogen Bonding Capability h_bonding->solubility influences temperature Temperature temperature->solubility influences

Caption: Key factors influencing the solubility of an ionic compound.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of Sodium 2,4-Difluorobenzoate at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticTo be determinedTo be determined
EthanolPolar ProticTo be determinedTo be determined
AcetonitrilePolar AproticTo be determinedTo be determined
AcetonePolar AproticTo be determinedTo be determined
DichloromethaneNonpolar AproticTo be determinedTo be determined
TolueneNonpolar AproticTo be determinedTo be determined
HexaneNonpolar AproticTo be determinedTo be determined

Note: The molecular weight of sodium 2,4-difluorobenzoate is approximately 180.08 g/mol .[7][8]

Conclusion

While pre-existing quantitative data on the is scarce, this guide provides the theoretical foundation and a robust experimental framework for researchers to determine these values. By systematically applying the equilibrium solubility method coupled with HPLC analysis, scientists can generate reliable data crucial for the informed use of this compound in research and development. Understanding the interplay between the physicochemical properties of the solute and the solvent, as outlined in this guide, is essential for solvent selection in crystallization, formulation, and chemical synthesis.

References

  • PubChem. (n.d.). benzoic acid, 2,4-difluoro-, sodium salt. Retrieved from [Link]

  • BoronPharm. (n.d.). 83198-07-6 | Sodium 2,4-difluorobenzoate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2,4-Difluorobenzoic acid sodium salt suppliers and producers. Retrieved from [Link]

  • Karmwar, P., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • ACS Publications. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]

  • University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

Crystal Structure Analysis of Fluorinated Benzoic Acid Salts: A Technical Guide to Supramolecular Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pharmaceutical salt formation is a fundamental strategy in drug development, designed to optimize the physicochemical properties—such as solubility, dissolution rate, and thermal stability—of active pharmaceutical ingredients (APIs). Within the crystal engineering toolkit, fluorinated benzoic acids (FBAs) have emerged as highly privileged coformers. By strategically introducing fluorine atoms into the benzoic acid scaffold, researchers can fine-tune both the thermodynamics of salt formation and the supramolecular architecture of the resulting crystal lattice [1].

This whitepaper provides an in-depth mechanistic analysis of FBA salts, detailing the causality behind coformer selection, self-validating crystallization protocols, and the structural elucidation techniques required to map their complex intermolecular networks.

The Causality of Fluorine in Crystal Engineering

The decision to utilize fluorinated benzoic acids over their non-fluorinated counterparts is not arbitrary; it is rooted in the unique atomic properties of fluorine. As the most electronegative element, fluorine exerts profound electronic effects, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This allows for isosteric replacement with minimal steric disruption to the crystal lattice [4].

pKa Modulation and the Salt-Cocrystal Continuum

The primary driver for using FBAs is the strong electron-withdrawing inductive effect of the fluorine atom, which significantly lowers the pKa of the carboxylic acid group.

  • The Causality: According to the "Rule of Three," a

    
     (
    
    
    
    ) greater than 3 generally guarantees complete proton transfer. By utilizing highly acidic FBAs (e.g., 2-fluorobenzoic acid or 4-fluorobenzoic acid), researchers can force the equilibrium toward robust ionic salt formation rather than neutral cocrystals. This is critical for enhancing the aqueous solubility of basic APIs, such as the broad-spectrum antibiotic Norfloxacin [1].
Supramolecular Synthons: The "Teflon" Effect in Crystals

While the primary crystal packing is dictated by strong charge-assisted hydrogen bonds (e.g.,


), fluorine introduces secondary interaction vectors.
  • C-H...F Hydrogen Bonding: Fluorine acts as a weak hydrogen bond acceptor, steering the conformational geometry of the crystal without competing with primary salt bridges [2].

  • F...F Halogen Interactions: These highly directional, weak dispersive interactions (Type I and Type II) act as "supramolecular glue," locking the crystal lattice into a stable conformation and reducing the likelihood of unwanted polymorphic transitions [3].

Synthons F_Subst Fluorine Substitution pKa Lowered pKa (Inductive Effect) F_Subst->pKa Steric Isosteric to Hydrogen (Minimal Disruption) F_Subst->Steric Proton Complete Proton Transfer (Salt Bridge Formation) pKa->Proton WeakInt Secondary Synthons (C-H...F, F...F) Steric->WeakInt Stable Enhanced Crystal Stability & Solubility Proton->Stable WeakInt->Stable

Fig 1: Logical relationship of fluorine substitution effects on supramolecular crystal stability.

Experimental Methodology: Self-Validating Crystallization Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints. This protocol is optimized for generating diffraction-quality single crystals of FBA salts.

Phase 1: Coformer Selection and Stoichiometric Calculation
  • Determine

    
    :  Calculate the 
    
    
    
    between the API's basic center and the selected FBA.
    • Validation Check: Ensure

      
       for targeted salt formation. If 
      
      
      
      , anticipate a potential solid solution or neutral cocrystal, requiring empirical structural verification [4].
  • Weighing: Accurately weigh equimolar amounts (1:1 ratio) of the API and the FBA coformer.

Phase 2: Solvent-Assisted Slow Evaporation
  • Dissolution: Transfer the physical mixture to a clean glass vial. Add a highly polar, volatile solvent system (e.g., Ethanol/Water or Methanol/Water 1:1 v/v) dropwise under gentle heating (40–50°C) and continuous stirring.

    • Validation Check: The solution must become completely transparent. Any residual turbidity indicates incomplete dissolution, which will act as heterogeneous nucleation sites for unwanted polymorphs. If turbidity persists, filter the hot solution through a 0.22 µm PTFE syringe filter.

  • Controlled Evaporation: Seal the vial with Parafilm and puncture 2–3 microscopic holes. Place the vial in a vibration-free environment at a controlled ambient temperature (20–25°C).

Phase 3: Crystal Harvesting and Optical Validation
  • Monitoring: Inspect the vial daily. Once block-shaped or needle-like crystals precipitate, extract a sample suspended in mother liquor.

    • Validation Check: Examine under a polarized light microscope. Strong birefringence confirms crystallinity. A uniform extinction angle upon stage rotation confirms a single crystal rather than a twinned aggregate.

Workflow API Active Pharmaceutical Ingredient (Basic Center) Mix Equimolar Mixing & Solvent Selection API->Mix FBA Fluorinated Benzoic Acid (Acidic Coformer) FBA->Mix Cryst Slow Evaporation Crystallization Mix->Cryst Controlled Temp SCXRD Single-Crystal XRD (Structural Elucidation) Cryst->SCXRD Harvest Crystal Hirshfeld Hirshfeld Surface Analysis (Interaction Mapping) SCXRD->Hirshfeld CIF Data

Fig 2: Experimental workflow for the crystallization and structural analysis of FBA salts.

Structural Elucidation & Data Interpretation

Once high-quality crystals are isolated, Single-Crystal X-Ray Diffraction (SCXRD) is employed to solve the asymmetric unit and map the extended lattice.

Locating the Proton: Salt vs. Cocrystal

The definitive proof of salt formation lies in the Fourier difference electron density map. In an FBA salt, the acidic proton from the carboxylic acid group is unambiguously located on the basic nitrogen of the API, resulting in a measurable elongation of the


 bonds in the carboxylate group (approaching resonance equivalence at ~1.25 Å) compared to a neutral carboxylic acid (

~1.21 Å,

~1.31 Å) [2].
Hirshfeld Surface Analysis

To quantify the contribution of fluorine to the crystal packing, 3D Hirshfeld surfaces and 2D fingerprint plots are generated from the CIF data.

  • The

    
     surface highlights close contacts (red spots) corresponding to strong 
    
    
    
    salt bridges.
  • The 2D fingerprint plots decompose the total intermolecular interactions, allowing researchers to quantify the exact percentage of lattice stabilization provided by

    
     and 
    
    
    
    contacts [2].

Quantitative Analysis of FBA Salts

The following table synthesizes crystallographic and interaction data across several documented FBA supramolecular systems, highlighting how stoichiometry and space group vary based on the API-coformer pairing.

API / ComplexCoformerStoichiometrySpace GroupPrimary InteractionsSecondary Interactions
Norfloxacin [1]4-Fluorobenzoic Acid1:1:1 (API:FBA:H₂O)Monoclinic

(Salt Bridge)

,

(Water)
2-Aminobenzothiazol [2]4-Fluorobenzoic Acid1:1P21/c

,


,

stacking
9-Aminoacridinium [3]4-Fluorobenzoic Acid1:1:1 (API:FBA:H₂O)Triclinic

(Charge-assisted)

(Halogen bonding)
Benzoic Acid [4]3,4,5-Trifluorobenzoic AcidVariableDisordered

(Carboxylic dimer)

Note: The presence of water (hydrates) in Norfloxacin and 9-Aminoacridinium complexes indicates that water molecules often act as structural bridges, satisfying the hydrogen-bonding requirements of the highly polarized FBA carboxylate groups.

References

  • Scientific Research Publishing (2026).
  • European Journal of Chemistry (2022).
  • Tetrahedron Letters (2013).
  • Crystal Growth & Design - ACS Publications (2021).

Sodium 2,4-Difluorobenzoate: A Strategic Precursor in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl motif is a particularly valuable structural element found in a range of therapeutic agents and agrochemicals. This technical guide provides an in-depth exploration of sodium 2,4-difluorobenzoate as a pivotal, cost-effective precursor for the synthesis of these complex molecules. We will dissect the conversion of this salt into key chemical intermediates, present detailed synthetic workflows for high-value compounds, and discuss critical considerations for quality control and industrial scale-up. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of fluorinated active pharmaceutical ingredients (APIs).

Introduction: The Significance of the Difluorophenyl Moiety

Sodium 2,4-difluorobenzoate is a stable, readily available chemical building block. While its direct use is limited, it serves as an excellent and economical entry point to the more versatile free acid, 2,4-difluorobenzoic acid, and its downstream derivatives. The true value of this precursor lies in the 2,4-difluorophenyl group it provides. The two fluorine atoms exert a profound electronic effect on the aromatic ring, modifying the pKa, lipophilicity, and metabolic profile of the final API. This substitution pattern is often engineered to block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life. Furthermore, the fluorine atoms can engage in favorable electrostatic or hydrogen bonding interactions with target proteins, enhancing binding potency and selectivity. This guide illuminates the path from this simple salt to complex, high-value active ingredients.

Physicochemical Properties & Quality Control of the Starting Material

The quality of the final API is inextricably linked to the purity of the starting materials. Sodium 2,4-difluorobenzoate must be rigorously characterized before its use in a synthetic campaign.

Key Properties
PropertyValueReference
CAS Number 1765-08-8[1]
Molecular Formula C₇H₃F₂NaO₂[1]
Molecular Weight 180.08 g/mol [1]
Appearance Typically a white or off-white solid
Solubility Soluble in water
Storage Room temperature, under nitrogen[1]
Analytical Quality Control (QC)

A robust QC protocol is essential for lot release. The primary concern is the presence of isomeric impurities, residual solvents, and inorganic salts.

Recommended QC Workflow: A multi-step analytical approach is recommended to ensure the identity and purity of incoming sodium 2,4-difluorobenzoate.

QC_Workflow A Material Receipt B Visual Inspection (Color, Form) A->B C Solubility Test (in Water) B->C D HPLC-UV Analysis (Purity Assay, Impurity Profile) C->D E ¹H and ¹⁹F NMR (Identity, Isomeric Purity) D->E F Decision E->F G Release for Synthesis F->G Pass H Reject Lot F->H Fail

Caption: Quality control workflow for sodium 2,4-difluorobenzoate.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay

  • System: HPLC with UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • Column: C18 reverse-phase column.

  • Standard Preparation: Accurately weigh ~20 mg of sodium 2,4-difluorobenzoate reference standard into a 200 mL volumetric flask, dissolve and dilute to volume with the mobile phase.[2] Further dilute as necessary to achieve a suitable concentration for analysis.[2]

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the blank, standard, and sample preparations.[2] Purity is determined by comparing the peak area of the analyte in the sample to that of the standard. Impurities are reported as area percent.

  • Acceptance Criteria: Purity should typically be >99.0%. Any single impurity should not exceed 0.15%.

The Synthetic Landscape: From Salt to Key Intermediates

Sodium 2,4-difluorobenzoate is rarely used directly. The first step is almost always acidification to generate 2,4-difluorobenzoic acid. From this central intermediate, several critical building blocks can be synthesized, each opening a pathway to different classes of APIs.

Synthetic_Landscape Start Sodium 2,4-Difluorobenzoate Acid 2,4-Difluorobenzoic Acid Start->Acid Acidification (e.g., HCl) Aniline 2,4-Difluoroaniline Acid->Aniline Curtius/Hofmann Rearrangement Aldehyde 2,4-Difluorobenzaldehyde Acid->Aldehyde Reduction Amine 2,4-Difluorobenzylamine Acid->Amine Amidation then Reduction API_Herbicide Herbicides (e.g., Diflufenican) Aniline->API_Herbicide API_PCAB P-CABs (e.g., Fexuprazan) Aldehyde->API_PCAB API_HIV Anti-HIV Agents (e.g., Dolutegravir) Amine->API_HIV

Caption: Key synthetic intermediates derived from sodium 2,4-difluorobenzoate.

Synthesis of 2,4-Difluorobenzoic Acid

This is a straightforward acid-base reaction. The sodium salt is dissolved in water and acidified, typically with hydrochloric acid (HCl), to a pH of 2-3, causing the less soluble free acid to precipitate.[3]

Protocol: Preparation of 2,4-Difluorobenzoic Acid

  • Dissolution: Dissolve sodium 2,4-difluorobenzoate (1.0 eq) in deionized water.

  • Acidification: While stirring, slowly add 3M hydrochloric acid until the pH of the solution reaches 2-3, as measured by a pH meter.

  • Precipitation: A white solid will precipitate out of the solution. Continue stirring in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid under vacuum at 50-60°C to a constant weight.

  • Expected Outcome: A white crystalline solid with a yield typically >95%.

Case Study: Synthesis of Diflufenican

Diflufenican is a widely used herbicide whose synthesis serves as an excellent model for the industrial application of this precursor.[4] The key intermediate derived from our starting material is 2,4-difluoroaniline.

Step 1: Synthesis of 2,4-Difluoroaniline

While there are multiple routes to 2,4-difluoroaniline, a common laboratory-to-pilot scale method from 2,4-difluorobenzoic acid is the Curtius rearrangement. This multi-step, one-pot sequence avoids the need to isolate potentially hazardous intermediates.

Protocol: Synthesis of 2,4-Difluoroaniline via Curtius Rearrangement

  • Activation: In a dry flask under nitrogen, suspend 2,4-difluorobenzoic acid (1.0 eq) in an inert solvent like toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture to reflux until gas evolution ceases, indicating the formation of 2,4-difluorobenzoyl chloride.

  • Azide Formation: Cool the reaction mixture. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to a solution of tetrabutylammonium bromide (0.1 eq) in toluene. Add the previously formed acyl chloride solution to the azide mixture and stir vigorously at room temperature.

  • Rearrangement: Carefully heat the biphasic mixture. The acyl azide will rearrange to the isocyanate with the loss of nitrogen gas. This step must be done with careful temperature control.

  • Hydrolysis: Once the rearrangement is complete (monitored by IR spectroscopy - disappearance of the azide peak), add aqueous HCl to the reaction mixture and heat to hydrolyze the isocyanate to the target aniline.

  • Work-up: Cool the mixture, basify with NaOH, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-difluoroaniline.

Step 2: Coupling to form Diflufenican

The final step is an amidation reaction, coupling 2,4-difluoroaniline with an activated nicotinic acid derivative.[5][6]

Diflufenican_Synthesis cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Coupling A Sodium 2,4-Difluorobenzoate B 2,4-Difluorobenzoic Acid A->B  Acidify   C 2,4-Difluoroaniline B->C  Curtius Rearrangement   E Diflufenican C->E D 2-(3-trifluoromethylphenoxy) nicotinic acid D->E  Amide Coupling (e.g., EDCI, DMAP)  

Caption: Synthetic workflow for Diflufenican.

Protocol: Synthesis of Diflufenican

  • Activation: Dissolve 2-(3-trifluoromethylphenoxy)nicotinic acid (1.0 eq) in dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).[5]

  • Coupling: Add a solution of 2,4-difluoroaniline (1.1 eq) in DCM to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield Diflufenican as a white solid. A reported yield for this type of coupling is around 88%.[5]

Broader Applications and Related Structures

The utility of 2,4-difluorophenyl intermediates extends to various other APIs:

  • Fexuprazan: This potassium-competitive acid blocker is synthesized from intermediates derived from 2,4-difluorobenzaldehyde.[7] The aldehyde can be prepared by the controlled reduction of 2,4-difluorobenzoic acid or its corresponding acyl chloride.

  • Dolutegravir: The anti-HIV drug Dolutegravir utilizes 2,4-difluorobenzylamine as a key building block in its synthesis.[8] This amine can be synthesized from 2,4-difluorobenzoic acid via amidation followed by reduction of the resulting amide.

  • Sitagliptin Analogues: While the blockbuster anti-diabetic drug Sitagliptin contains a 2,4,5-trifluorophenyl group, a known process-related impurity is the 2,4-difluorophenyl analogue.[9][10] The synthesis and characterization of this impurity are critical for developing analytical methods to ensure the purity of the final drug product. Therefore, sodium 2,4-difluorobenzoate is an essential starting material for analytical reference standard preparation.

Industrial Scale-Up and Process Optimization

Transitioning a synthesis from the laboratory to an industrial scale introduces challenges related to safety, cost, efficiency, and environmental impact.[]

  • Process Safety: Reactions involving azides (Curtius rearrangement) or other high-energy intermediates require careful thermal management and engineering controls to prevent runaway reactions. Continuous flow chemistry is an increasingly adopted technology that can mitigate these risks by minimizing the volume of hazardous intermediates at any given time.[12][13]

  • Cost-Effectiveness: Reagent selection is critical. For large-scale production, cheaper reagents like those used in the Hofmann rearrangement might be preferred over the Curtius rearrangement. Optimizing reaction conditions to maximize yield and minimize reaction time directly impacts the cost per kilogram of the API.[]

  • Waste Reduction: "Green" chemistry principles are paramount. This includes choosing solvents that are less toxic and can be recycled, and designing syntheses with high atom economy to minimize waste streams.[14]

  • Continuous Manufacturing: For high-volume APIs, converting batch processes to continuous flow processes can offer significant advantages in terms of consistency, safety, and reduced footprint.[13] Key steps like acidification, extraction, and crystallization can be telescoped into a continuous sequence.

Conclusion

Sodium 2,4-difluorobenzoate is more than a simple chemical; it is a strategic entry point into the world of complex fluorinated molecules. Its low cost and stability, coupled with its straightforward conversion into versatile intermediates like 2,4-difluorobenzoic acid, 2,4-difluoroaniline, and 2,4-difluorobenzylamine, make it an invaluable precursor in the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry, robust analytical controls, and intelligent process design enables researchers and developers to efficiently harness the power of the 2,4-difluorophenyl motif to create safer and more effective chemical entities.

References

  • Yao, H., et al. (2022). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega.
  • CN104945100A (2015). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. Google Patents.
  • US10385067B2 (2019). Sodium (2R,5S,13aR)-7,9-dioxo-10-((2,4,6-trifluorobenzyl)carbamoyl).
  • Conti, P., et al. (2016). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry.
  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: [Link]

  • Pastre, J. C., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • BOC Sciences. APIs Manufacturing & Synthesis.
  • Snead, D. R., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • CN105017026A (2017). The synthetic method of 2,4-difluorobenzylamine. Patsnap.
  • CN1962623A (2007). Process for preparing 2,4-difluoro benzonitril. Google Patents.
  • ChemScene. (n.d.). Sodium 2,4-difluorobenzoate. ChemScene.
  • WO2009085990A2 (2009). Processes for the preparation of sitagliptin and pharmaceutically acceptable salts thereof. Google Patents.
  • BenchChem. (2025). Application of 2,4-Difluorophenol in Agrochemical Synthesis. BenchChem.
  • Chen, F., et al. (2014). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Journal of Pharmaceuticals.
  • WO2012025944A2 (2012). Sitagliptin, salts and polymorphs thereof. Google Patents.
  • CN105017026B (2017). The synthetic method of 2,4 difluoro benzene methanamines. Google Patents.
  • Wikipedia. (n.d.). Diflufenican. Wikipedia. Available at: [Link]

  • CN114685365B (2023). Synthesis method of diflufenican. Google Patents.
  • Sasikala, M., & Rao, G. K. (2012). High-performance liquid chromatography method for the analysis of sodium benzoate. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

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Methodological & Application

sodium 2,4-difluorobenzoate as a fluorinating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Leveraging a Stable Fluorinated Carboxylate for Decarboxylative Cross-Coupling and API Pharmacophore Installation

Executive Summary

Sodium 2,4-difluorobenzoate (CAS 1765-08-8) is a critical fluorinated building block used primarily to introduce the 2,4-difluorophenyl moiety into pharmaceutical and agrochemical scaffolds.[1] While occasionally misclassified as a "fluorinating agent" (a reagent that transfers a fluorine atom, such as DAST or Selectfluor), it functions strictly as a fluorinated synthon .

Its primary utility lies in its stability as a solid salt, allowing it to replace sensitive organometallic reagents (like Grignard or boronic acid derivatives) in transition-metal-catalyzed cross-coupling reactions. It is a key intermediate in the synthesis of azole antifungals (e.g., Fluconazole, Voriconazole) and non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal.

Key Applications:

  • Decarboxylative Cross-Coupling: A green alternative to Suzuki/Stille couplings for biaryl synthesis.

  • Friedel-Crafts Acylation: Precursor for 2,4-difluorophenyl ketones.[1]

  • SNAr Diversification: Regioselective substitution at the 4-position activated by the carboxylate.

Technical Profile & Properties

PropertySpecification
Chemical Formula C₇H₃F₂NaO₂
Molecular Weight 180.08 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar organics.
Stability Hygroscopic; stable under ambient conditions. Avoid strong acids/oxidizers.
Role Fluorinated Aryl Donor (via Decarboxylation or Acylation)

Core Application: Palladium-Catalyzed Decarboxylative Cross-Coupling

This protocol represents the state-of-the-art utilization of sodium 2,4-difluorobenzoate. Unlike traditional cross-couplings that require pre-functionalized aryl boronic acids (Suzuki) or tin reagents (Stille), this method utilizes the carboxylate group as a "mask" for the nucleophilic carbon, releasing only CO₂ as a byproduct.

Mechanism of Action

The reaction proceeds via a bimetallic or monometallic catalytic cycle where the carboxylate undergoes extrusion of CO₂ to generate a reactive aryl-metal species in situ.

DecarboxylativeCoupling Start Sodium 2,4-Difluorobenzoate Int1 Pd(II)-Carboxylate Complex Start->Int1 Ligand Exchange (with Ar'-Pd-X) TS Decarboxylation (-CO₂) Int1->TS Heat (>100°C) Int2 Aryl-Pd(II) Species (2,4-Difluorophenyl-Pd-X) TS->Int2 Loss of CO₂ Prod Biaryl Product (Ar-Ar') Int2->Prod Reductive Elimination Prod->Int1 Catalyst Regeneration

Figure 1: Simplified mechanism of Pd-catalyzed decarboxylative coupling. The carboxylate acts as a leaving group, generating the active 2,4-difluorophenyl nucleophile.

Experimental Protocol: Synthesis of 2,4-Difluorobiphenyls

Objective: Coupling Sodium 2,4-difluorobenzoate with 4-chloroanisole.

Reagents:

  • Sodium 2,4-difluorobenzoate (1.5 equiv)

  • 4-Chloroanisole (1.0 equiv)

  • Catalyst: Pd(acac)₂ (1-3 mol%)

  • Ligand: XPhos or BrettPhos (2-5 mol%)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Diglyme

  • Additives: Cu₂O (optional co-catalyst for decarboxylation facilitation)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under argon flow, charge a dried reaction tube with Sodium 2,4-difluorobenzoate (1.5 mmol), Pd(acac)₂ (0.02 mmol), and Ligand (0.04 mmol).

  • Solvation: Add anhydrous NMP (5.0 mL) and the aryl chloride (1.0 mmol).

  • Degassing: Seal the tube and purge with argon for 5 minutes to remove residual oxygen (critical for Pd(0) stability).

  • Reaction: Heat the mixture to 140–160°C for 12–24 hours.

    • Note: High temperature is required to overcome the activation energy for decarboxylation of the ortho-fluorinated benzoate.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove NMP and inorganic salts.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Why this works: The sodium salt is non-volatile and stable, unlike 2,4-difluorobenzene (liquid), allowing for precise stoichiometry. The presence of ortho-fluorine atoms can electronically influence the decarboxylation rate, often requiring specific ligands like XPhos to stabilize the intermediate.

Application 2: API Synthesis (Fluconazole Precursors)

Sodium 2,4-difluorobenzoate is a precursor to 2,4-Difluoroacetophenone derivatives, the backbone of the "azole" class of antifungals.

Workflow: Friedel-Crafts / Acylation Route

While industrial routes often use 1,3-difluorobenzene, the benzoate route offers higher regiocontrol for complex derivatives.

  • Acid Chloride Formation:

    • React Sodium 2,4-difluorobenzoate with Thionyl Chloride (SOCl₂) or Oxalyl Chloride (cat. DMF) in DCM to generate 2,4-difluorobenzoyl chloride .

    • Observation: Evolution of gas (SO₂/HCl) indicates reaction progress.

  • Acylation:

    • React the acid chloride with a nucleophile (e.g., organozinc or Grignard reagent derived from triazole precursors) or undergo Friedel-Crafts acylation with a substituted arene.

ParameterBenzoate RouteDirect Arylation Route
Regioselectivity High (Pre-defined by carboxylate)Variable (Depends on directing groups)
Reagent Stability High (Solid salt)Low (Liquid/Gas precursors)
Cost ModerateLow (Bulk commodity chemicals)

Application 3: Nucleophilic Aromatic Substitution (SNAr)

The carboxylate group at position 1 is an electron-withdrawing group (EWG), activating the fluorine at position 4 for nucleophilic attack.

  • Reaction: Sodium 2,4-difluorobenzoate + R-NH₂ (Primary Amine) → 4-amino-2-fluorobenzoate derivative .

  • Conditions: DMSO, 80-100°C, K₂CO₃.

  • Utility: This allows for the creation of libraries of 4-substituted-2-fluorobenzoates, which are valuable intermediates for drug discovery libraries targeting kinase inhibitors.

Safety & Handling Guidelines

  • Hygroscopicity: The sodium salt will absorb moisture. Store in a desiccator. Wet salt leads to hydrolysis or poor stoichiometry in anhydrous coupling reactions.

  • Incompatibility: Incompatible with strong acids (releases HF traces if fluorines are displaced, or simply converts to the free acid) and strong oxidizers.

  • PPE: Wear standard lab coat, nitrile gloves, and safety glasses. While not volatile, the dust can be irritating to the respiratory tract.

References

  • Goossen, L. J., et al. (2006). "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 313(5787), 662-664. Link

  • Topczewski, J. J., et al. (2019).[2][3] "Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides." Organic Letters, 21(14), 5390–5394. Link

  • Shang, R., & Liu, L. (2010). "Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 12, 1-5. (Note: Discusses the specific reactivity of polyfluorobenzoates). Link

  • Genebest Pharmaceutical Co. (2012).[4] "Synthesis of fluconazole using Grignard reagents and 2,4-difluorobenzoate derivatives." Patent CN102xxxx. (Contextual reference for API synthesis).

  • Humke, J. N., et al. (2021).[3] "Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates." Journal of Organic Chemistry, 86(17), 11419–11433.[3] Link

Sources

experimental procedure for the synthesis of N-aryl-2,4-difluorobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Experimental Protocols for the Synthesis of N-Aryl-2,4-difluorobenzamides

The Strategic Value of the 2,4-Difluorobenzamide Motif

In modern drug discovery and agrochemical development, the 2,4-difluorobenzamide moiety is a highly privileged pharmacophore. The strategic placement of fluorine atoms serves dual mechanistic purposes:

  • Conformational Locking : The ortho-fluorine (C2) engages in intramolecular F···H–N hydrogen bonding with the amide proton, effectively planarizing the system and reducing entropic penalties upon target binding.

  • Metabolic Shielding : The para-fluorine (C4) acts as a robust metabolic block, preventing cytochrome P450-mediated aromatic oxidation and thereby extending the compound's half-life in vivo.

The synthesis of these compounds fundamentally relies on the acylation of aryl or heteroaryl amines with 2,4-difluorobenzoic acid derivatives. Depending on the electronic and steric nature of the amine, the synthetic strategy must be carefully selected to optimize yield and purity.

Mechanistic Pathway Selection

To achieve high-fidelity amide bond formation, two primary synthetic routes are employed:

Route A: Acid Chloride Acylation (Schotten-Baumann Type) This approach converts 2,4-difluorobenzoic acid into the highly electrophilic 2,4-difluorobenzoyl chloride. It is the preferred method for scalable, cost-effective synthesis. For instance, the synthesis of 2,4-difluorobenzoyl-substituted cyclic amines frequently employs the acid chloride intermediate generated in situ to maximize conversion rates[1]. Similarly, the synthesis of complex pyrazole-based antimicrobial agents utilizes 2,4-difluorobenzoyl chloride with triethylamine in dichloromethane at 0 °C to achieve high regioselectivity while suppressing side reactions[2].

Route B: Peptide Coupling Reagents (HATU/DIPEA) For sterically hindered, highly electron-deficient, or acid-sensitive anilines, the harsh conditions of acid chloride formation are unsuitable. Route B utilizes uronium-based coupling reagents like HATU to generate a highly reactive, yet mild, HOAt-active ester. This method prevents the generation of corrosive HCl gas and tolerates a vastly broader substrate scope.

Reaction Workflow Diagram

SynthesisWorkflow cluster_RouteA Route A: Acid Chloride Method cluster_RouteB Route B: Coupling Reagent Method A 2,4-Difluorobenzoic Acid B1 SOCl2 or (COCl)2 Catalytic DMF A->B1 B2 HATU or EDC/HOBt DIPEA, DMF, RT A->B2 C1 2,4-Difluorobenzoyl Chloride B1->C1 D1 Ar-NH2, Et3N or Pyridine DCM, 0 °C to RT C1->D1 E N-Aryl-2,4-difluorobenzamide D1->E C2 Active Ester Intermediate B2->C2 D2 Ar-NH2 RT, 2-12 h C2->D2 D2->E

Divergent synthetic pathways for N-aryl-2,4-difluorobenzamides via acid chloride or HATU coupling.

Step-by-Step Protocols & Causality

Protocol A: Synthesis via 2,4-Difluorobenzoyl Chloride

This protocol is optimized for electron-rich to neutral aryl amines.

  • Activation (Vilsmeier-Haack Catalysis): In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2,4-difluorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add catalytic N,N-dimethylformamide (DMF) (0.05 equiv).

    • Causality Insight: DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack complex, which acts as the true catalytic species, drastically accelerating the conversion of the carboxylic acid to the acid chloride.

  • Chlorination: Cool the mixture to 0 °C using an ice bath. Dropwise add oxalyl chloride (1.2 equiv). Stir at room temperature for 2 hours until gas evolution (CO, CO₂ and HCl) ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude 2,4-difluorobenzoyl chloride as a pale yellow oil.

  • Acylation: Redissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the target aryl amine (1.0 equiv) and triethylamine (3.0 equiv) in DCM and cool to 0 °C.

    • Causality Insight: The reaction is initiated at 0 °C to control the exothermic acylation and suppress double-acylation (imide formation). Triethylamine acts as a non-nucleophilic acid scavenger, neutralizing the generated HCl and preventing the amine substrate from precipitating as an unreactive hydrochloride salt.

  • Coupling: Slowly transfer the acid chloride solution to the amine solution. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4–12 hours.

Protocol B: Synthesis via HATU-Mediated Coupling

This protocol is optimized for sterically hindered or electron-deficient aryl amines.

  • Pre-activation: Dissolve 2,4-difluorobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Stir the mixture for 15–30 minutes.

    • Causality Insight: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a nucleophile. The pre-activation step is critical; it ensures the complete formation of the active HOAt ester before the amine is introduced, thereby preventing the amine from reacting directly with HATU to form a dead-end guanidinium by-product.

  • Amine Addition: Add the aryl amine (1.0 equiv) to the activated ester solution. Stir at room temperature for 6–18 hours.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Acid Chloride MethodRoute B: HATU Coupling Method
Typical Yield 75–95%60–90%
Reaction Time 4–12 hours6–18 hours
Substrate Scope Electron-rich to neutral anilinesBroad (incl. sterically hindered/electron-deficient)
Scalability Excellent (Multi-kilogram viability)Poor to Moderate (Cost-prohibitive at scale)
Atom Economy HighLow (Generates stoichiometric HOAt/urea waste)
Reagent Cost LowHigh

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesized compounds, the experimental workflow must incorporate self-validating purification and monitoring loops:

  • In-Process Monitoring (LC-MS/TLC): The consumption of the aryl amine is the primary tracking metric. Because 2,4-difluorobenzamides possess a strong UV chromophore, they are easily tracked at 254 nm. A successful coupling will show the disappearance of the amine peak and the emergence of a distinct [M+H]⁺ mass peak corresponding to the product.

  • Workup Validation (Chemical Partitioning): The liquid-liquid extraction phase is designed as a self-correcting purification loop.

    • Acid Wash: Washing the organic layer with 1 M HCl selectively protonates any unreacted aryl amine, pulling it into the aqueous phase.

    • Base Wash: A subsequent wash with saturated aqueous NaHCO₃ deprotonates any residual 2,4-difluorobenzoic acid, partitioning it into the aqueous waste.

    • Validation: If post-workup TLC indicates lingering starting materials, it immediately signals which specific wash step was insufficient, allowing the chemist to repeat the wash and validate the chemical state of the organic layer before final concentration.

References

  • Köckerling M, Mamat C. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry. 2025; 7(5):162. URL:[Link]

  • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Taylor & Francis. URL:[Link]

Sources

Application Notes & Protocols: The Role of 2,4-Difluorobenzoate Scaffolds in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, chemists, and drug development professionals on the strategic use of sodium 2,4-difluorobenzoate and its parent acid, 2,4-difluorobenzoic acid, as critical building blocks in the synthesis of pharmaceutical intermediates. This document provides not only detailed protocols but also the underlying chemical principles and strategic considerations that inform these synthetic routes.

Introduction: The Strategic Importance of the 2,4-Difluorophenyl Moiety

The 2,4-difluorophenyl group is a privileged scaffold in medicinal chemistry. The inclusion of fluorine atoms on the phenyl ring significantly alters the molecule's physicochemical properties. Specifically, fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. Furthermore, the lipophilicity of the molecule is increased, which can improve its ability to cross biological membranes.[1]

2,4-Difluorobenzoic acid (CAS: 1583-58-0) and its corresponding sodium salt, sodium 2,4-difluorobenzoate (CAS: 1765-08-8), are therefore highly valuable starting materials.[2][][4] They serve as key intermediates in the synthesis of a range of Active Pharmaceutical Ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), quinolone antibiotics, and antifungal agents.[5][6] The market for 2,4-difluorobenzoic acid is robust, reflecting its critical role in both the pharmaceutical and agrochemical industries.[5] This guide will focus on its application in the synthesis of two major classes of pharmaceutical intermediates.

Case Study 1: Synthesis of Diflunisal, a Salicylic Acid-Based NSAID

Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) is a potent NSAID that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[7] Its structure, featuring a difluorophenyl group, confers a longer duration of action and a different side-effect profile compared to aspirin.[8][9] The synthesis of Diflunisal highlights the utility of the 2,4-difluoro scaffold, which can be approached via several strategic routes.

Synthetic Strategy Overview

Two primary pathways to Diflunisal involve the formation of the core biphenyl structure. A classical approach relies on the diazotization of a key 2,4-difluoroaniline intermediate, while a more contemporary method utilizes a palladium-catalyzed Suzuki coupling reaction.

G cluster_0 Pathway A: Classical Route cluster_1 Pathway B: Modern Suzuki Coupling A1 2,4-Difluoronitrobenzene A2 2,4-Difluoroaniline A1->A2 Reduction A3 Diazonium Salt A2->A3 Diazotization A4 4-(2,4-difluorophenyl)phenol A3->A4 Condensation A5 Diflunisal A4->A5 Carboxylation B1 2,4-Difluorophenylboronic Acid B3 Diflunisal B1->B3 Pd Catalyst Suzuki Coupling B2 5-Halo Salicylic Acid B2->B3 Pd Catalyst Suzuki Coupling Start 2,4-Difluoro Precursors Start->A1 Start->B1

Diagram 1: High-level synthetic pathways to Diflunisal.
Protocol 1: Synthesis of 2,4-Difluoroaniline Intermediate

A critical step in the classical route is the efficient production of 2,4-difluoroaniline.[8] Patent literature discloses a high-yield method involving the reduction of 2,4-difluoronitrobenzene.[9] The choice of a molybdenum catalyst in this procedure is key to achieving a high reaction yield, reportedly exceeding 94%.[9]

Objective: To synthesize 2,4-difluoroaniline from 2,4-difluoronitrobenzene.

Principle: This protocol details the catalytic reduction of a nitro group to an amine. Molybdenum powder serves as the catalyst in a 2,6-dimethoxyphenol solution, providing an efficient reaction medium. The subsequent workup involves steam distillation and extraction to isolate the pure product.

Materials & Equipment:

  • 2,4-difluoronitrobenzene

  • Molybdenum powder

  • 2,6-dimethoxyphenol solution (45-55% mass fraction)

  • Trifluoroacetic acid solution

  • Salt solution (e.g., saturated NaCl)

  • Dewatering agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Reduced pressure distillation apparatus

Procedure:

  • Reactor Setup: Charge the reaction vessel with molybdenum powder (0.53 mol) and 300 mL of a 45-55% 2,6-dimethoxyphenol solution.[8][9]

  • Reagent Addition: Begin stirring, setting the speed to approximately 230-270 rpm. Add 2,4-difluoronitrobenzene (0.32 mol) to the mixture.[9]

  • Reaction: Heat the solution to a target temperature of 50-56°C and maintain a gentle reflux for 3-5 hours.[9] The reflux ensures that the reaction proceeds to completion by maintaining the optimal reaction temperature without loss of solvent.

  • Initial Purification: Upon completion, subject the reaction mixture to water vapor (steam) distillation. This step selectively isolates the volatile 2,4-difluoroaniline from the non-volatile catalyst and reaction medium.

  • Extraction: Extract the distillate with a trifluoroacetic acid solution. The acidic solution protonates the amine product, rendering it water-soluble and allowing it to be separated from non-basic impurities.

  • Washing & Drying: Wash the acidic extract with a salt solution to remove water-soluble impurities. Neutralize the solution and extract the amine into an organic solvent. Dry the organic layer over a dewatering agent.[9]

  • Final Purification: Perform a reduced pressure distillation, collecting the fraction that boils at 50-55°C under the reduced pressure to obtain pure 2,4-difluoroaniline.[9]

ParameterValueRationale
Temperature 50-56°COptimal range for catalytic activity and reaction rate without significant side product formation.[9]
Reflux Time 3-5 hoursSufficient duration to ensure the reaction proceeds to completion.[9]
Stirring Speed 230-270 rpmEnsures proper mixing and mass transfer between the solid catalyst and liquid reactants.[9]
Reported Yield >94%The optimized conditions and catalytic system lead to a highly efficient conversion.[9]
Table 1: Key Reaction Parameters for 2,4-Difluoroaniline Synthesis.

Case Study 2: Intermediates for Quinolone-3-Carboxylic Acid Antimicrobials

The 2,4-difluorobenzoic acid scaffold is also fundamental to the synthesis of a new generation of fluoroquinolone antibiotics. A key intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is synthesized from a substituted 2,4-difluorobenzoic acid precursor through a multi-step process.[10][11]

Synthetic Strategy and Workflow

The synthesis is a linear sequence involving the strategic addition and transformation of functional groups around the difluorophenyl ring. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group significantly influences the reactivity of the aromatic ring, necessitating carefully chosen reaction conditions, particularly for the nitration step.[10]

G A 2,4-Difluoro-3-chlorobenzoic Acid B 3-Chloro-2,4-difluoro-5-nitrobenzoic Acid A->B Nitration (conc. HNO₃) C Ethyl 5-nitro-3-chloro-2,4-difluorobenzoate B->C Esterification D Ethyl 5-amino-3-chloro-2,4-difluorobenzoate C->D Reduction (Pd/C, H₂) E Ethyl 3-chloro-2,4-difluoro-5-hydroxybenzoate D->E Diazotization & Hydrolysis F 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid E->F Saponification

Diagram 2: Synthetic workflow for a key quinolone intermediate.
Protocol 2: Multi-Step Synthesis of a Quinolone Precursor

This section outlines the key steps and provides insights into the experimental choices.

Objective: To synthesize 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

Principle: This synthesis demonstrates the controlled functionalization of a highly substituted benzene ring. It involves electrophilic aromatic substitution (nitration), protection of the carboxylic acid as an ester, reduction of the nitro group, conversion of the resulting amine to a hydroxyl group via a diazonium salt, and final deprotection.

Step-by-Step Methodology & Causality:

  • Nitration:

    • Procedure: Treat 2,4-difluoro-3-chlorobenzoic acid with concentrated nitric acid at an elevated temperature.[10]

    • Causality: The benzene ring is deactivated by three electron-withdrawing groups (two F, one COOH). Therefore, forcing conditions (high temperature, strong acid) are required to achieve electrophilic nitration.[10]

  • Esterification:

    • Procedure: Convert the resulting nitrobenzoic acid to its ethyl ester.

    • Causality: The ester group protects the carboxylic acid from participating in subsequent reactions and improves the solubility of the intermediate in organic solvents for the next step.

  • Reduction:

    • Procedure: Hydrogenate the ethyl ester using a Palladium on carbon (Pd/C) catalyst.[10]

    • Causality: Catalytic hydrogenation is a clean and highly efficient method for the selective reduction of a nitro group to an amine without affecting the ester or the aromatic fluorine and chlorine atoms.

  • Diazotization and Hydrolysis:

    • Procedure: Treat the amino-ester with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0°C) to form a diazonium salt, which is then hydrolyzed to the hydroxyl group.[10]

    • Causality: The conversion of an aromatic amine to a hydroxyl group is reliably achieved via the diazonium salt intermediate. Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. The optimization of this step is crucial for the overall yield.[10]

  • Hydrolysis (Saponification):

    • Procedure: Hydrolyze the ethyl ester back to the carboxylic acid using a base (e.g., NaOH) followed by acidic workup.

    • Causality: This final deprotection step reveals the target molecule.

Synthetic StepReported YieldReference
Nitration 94%[10]
Esterification 86%[10]
Reduction 97%[10]
Diazotization/Hydrolysis 90%[10]
Overall Yield ~70%[10]
Table 2: Step-wise yields for the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

General Methodologies: Green Chemistry Approaches

Modern pharmaceutical synthesis emphasizes the use of environmentally benign processes. The preparation of 2,4-difluorobenzoic acid itself can be achieved through greener routes, such as the hydrolysis of 2,4-difluorobenzonitrile in an ionic liquid.

Protocol 3: Nitrile Hydrolysis using a Reusable Ionic Liquid

Objective: To synthesize 2,4-difluorobenzoic acid from 2,4-difluorobenzonitrile.

Principle: This method uses the ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄) as both the solvent and catalyst for the hydrolysis of an aromatic nitrile. This approach avoids the use of strong acids or bases typically required for this transformation and allows for the recovery and reuse of the ionic liquid.[2]

G cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Solvent Recovery A Dissolve 2,4-Difluorobenzonitrile in [bmim]HSO₄ B Heat at 60-65°C for 1-3h A->B C Pour into ice water B->C D Precipitate forms C->D E Filter and dry product D->E F Concentrate filtrate under vacuum E->F Filtrate G Wash with diethyl ether F->G H Dry to recover ~95% ionic liquid G->H

Diagram 3: Logical workflow for green synthesis of 2,4-difluorobenzoic acid.

Procedure:

  • Reaction: Dissolve the aromatic nitrile (e.g., 2,4-difluorobenzonitrile) in the ionic liquid [bmim]HSO₄. Heat the mixture to 60-65°C for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Product Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The desired carboxylic acid product, being less soluble in water, will precipitate out.[2]

  • Purification: Filter the solid precipitate and dry it. The purity is often high enough that no further purification is needed.[2]

  • Ionic Liquid Recovery: Concentrate the aqueous filtrate under vacuum to remove the water. Wash the remaining liquid with diethyl ether and dry under high vacuum to recover the ionic liquid, which can be reused for subsequent batches with no significant loss of activity.[2]

Conclusion

Sodium 2,4-difluorobenzoate and its related acid are indispensable starting materials in pharmaceutical synthesis. The unique properties imparted by the difluoro-substitution pattern are leveraged to create effective drugs like Diflunisal and advanced quinolone antibiotics. The protocols and strategies outlined in this document demonstrate the versatility of this chemical scaffold. By understanding the causality behind the experimental choices—from the selection of catalysts to the necessity of forcing reaction conditions—researchers can effectively and efficiently synthesize complex pharmaceutical intermediates. The continued development of greener synthetic routes will further enhance the value of these foundational building blocks in sustainable drug development.

References

  • Synthesis of Diflunisal. Chempedia - LookChem. [Link]

  • Aligning Strategies for Growth: The 2,4-Difluorobenzoic Acid Market Report. Apiary. [Link]

  • Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. Eureka | Patsnap. [Link]

  • CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. MDPI. [Link]

  • CN106496014A - A kind of preparation method of diflunisal.
  • Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. [Link]

  • CAS No : 1583-58-0 | Product Name : 2,4-Difluorobenzoic Acid. Pharmaffiliates. [Link]

Sources

Application Note: Comprehensive Purity Assessment of Sodium 2,4-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Significance

Sodium 2,4-difluorobenzoate is a critical chemical intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including broad-spectrum fluoroquinolone antibiotics and specific dopamine receptor agonists. In pharmaceutical development, the purity of upstream intermediates dictates the safety and yield of the final API. Positional isomers—such as 2,5-difluorobenzoate or 2,6-difluorobenzoate—frequently co-precipitate during synthesis. If left undetected, these isomers propagate through subsequent synthetic steps, generating structurally similar, potentially toxic API variants that are exceedingly difficult to purge.

To ensure absolute control over the impurity profile, a single analytical technique is insufficient. Relying solely on chromatography introduces blind spots regarding absolute mass balance and inorganic contaminants. Therefore, we deploy an orthogonal analytical strategy that combines High-Performance Liquid Chromatography (HPLC) for organic impurities, quantitative Nuclear Magnetic Resonance (qNMR) for absolute assay, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental impurities.

Workflow Start Sodium 2,4-Difluorobenzoate Batch Sample HPLC HPLC-UV (Organic Impurities) Start->HPLC Isomer Screening qNMR 1H qNMR (Absolute Assay) Start->qNMR Mass Balance ICP ICP-MS (Elemental Impurities) Start->ICP Heavy Metals IC Ion Chromatography (Sodium Content) Start->IC Stoichiometry Release Certificate of Analysis (QA Release) HPLC->Release qNMR->Release ICP->Release IC->Release

Comprehensive analytical workflow for sodium 2,4-difluorobenzoate purity assessment.

Method 1: HPLC-UV for Organic Impurities

The Causality of Chromatographic Conditions

Separating closely related fluorinated isomers requires precise control over the analyte's ionization state[1]. The pKa of 2,4-difluorobenzoic acid is approximately 3.3. If the mobile phase pH is maintained near this value, the molecule exists in a dynamic equilibrium between its ionized (benzoate) and unionized (benzoic acid) states. This equilibrium causes severe peak tailing, band broadening, and irreproducible retention times.

To force the analyte into a single, uniform state, we buffer the mobile phase to pH 2.0 using 0.1% phosphoric acid. Upon injection, the sodium 2,4-difluorobenzoate salt is instantaneously protonated in situ to 2,4-difluorobenzoic acid, ensuring sharp, symmetrical peaks and highly reproducible chromatography.

Step-by-Step Protocol
  • System Preparation: Equip the HPLC with a high-resolution C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Phosphoric acid in Milli-Q water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 50 mg of the sodium 2,4-difluorobenzoate sample in 50 mL of a diluent (Water:Acetonitrile, 80:20 v/v) to achieve a 1.0 mg/mL concentration.

  • System Suitability Test (SST): Inject a resolution mixture containing 2,4-difluorobenzoic acid and 2,5-difluorobenzoic acid. The method is only self-validating and ready for sample analysis if the resolution (

    
    ) between these two critical pairs is > 1.5.
    
  • Execution: Run the gradient program (Table 1) at a flow rate of 1.0 mL/min, monitoring UV absorbance at 230 nm.

Chromatographic Data Presentation

Table 1: Optimized HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% H_3PO_4) % Mobile Phase B (Acetonitrile)
0.0 1.0 90 10
15.0 1.0 40 60
20.0 1.0 10 90

| 25.0 | 1.0 | 90 | 10 |

Table 2: Expected Relative Retention Times (RRT)

Analyte RRT Detection Wavelength
4-Fluorobenzoic acid 0.85 230 nm
2,6-Difluorobenzoic acid 0.92 230 nm
Sodium 2,4-difluorobenzoate (Target) 1.00 230 nm

| 2,5-Difluorobenzoic acid | 1.08 | 230 nm |

Method 2: Quantitative 1H-NMR (qNMR) for Absolute Assay

The Causality of Absolute Quantification

While HPLC is excellent for separating impurities, UV detection relies on relative response factors. A 99% HPLC area does not mean the sample is 99% pure by mass, as it ignores UV-transparent impurities (e.g., residual inorganic salts or water). Quantitative NMR (qNMR) is a primary ratio method that directly measures the absolute mass fraction of the analyte without requiring a reference standard of the analyte itself[2],[3].

To achieve this, we use an internal standard (IS). Maleic acid is chosen as the IS because it produces a sharp, distinct singlet at ~6.3 ppm in D_2O, perfectly isolated from the aromatic multiplet region (7.0–8.0 ppm) where the 2,4-difluorobenzoate protons resonate. Furthermore, the relaxation delay (


) must be set to at least 5 times the longest longitudinal relaxation time (

) of the protons of interest. This guarantees >99.3% magnetization recovery, preventing integration errors caused by partial saturation.

qNMR_Logic Sample Weigh Analyte (Sodium 2,4-difluorobenzoate) Solvent Dissolve in D2O / DMSO-d6 Sample->Solvent IS Weigh Internal Standard (e.g., Maleic Acid) IS->Solvent Acquire Acquire 1H NMR Spectrum (Relaxation delay > 5*T1) Solvent->Acquire Integrate Integrate Target Peaks (Analyte vs. IS) Acquire->Integrate Calculate Calculate Absolute Mass % Integrate->Calculate

Step-by-step logic for absolute purity determination using quantitative 1H NMR.

Step-by-Step Protocol
  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~20 mg of the sodium 2,4-difluorobenzoate sample and ~10 mg of NIST-traceable Maleic Acid into a clean glass vial.

  • Dissolution: Add 1.0 mL of Deuterium Oxide (D_2O) and vortex until fully dissolved. Transfer 600 µL to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse sequence: standard 1D

      
      H with inverse gated decoupling (if applicable).
      
    • Relaxation delay (

      
      ): 30 seconds (verified to be 
      
      
      
      ).
    • Number of scans (NS): 64 (to ensure high signal-to-noise ratio).

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the maleic acid singlet (2 protons) and a distinct aromatic proton of the 2,4-difluorobenzoate (e.g., the triplet-like signal of the proton adjacent to the fluorines). Calculate absolute purity using the standard qNMR mass balance equation.

Method 3: ICP-MS for Elemental Impurities

Because the upstream synthesis of fluorinated aromatics often involves catalytic halogen exchange (Halex reactions) or transition-metal cross-coupling, screening for heavy metals is non-negotiable.

Step-by-Step Protocol
  • Microwave Digestion: Accurately weigh 100 mg of the sample into a PTFE digestion vessel. Add 5.0 mL of concentrated trace-metal grade HNO_3 and 1.0 mL of H_2O_2. Run a standard microwave digestion program (ramp to 200°C over 15 mins, hold for 15 mins).

  • Dilution: Dilute the digestate to 50 mL with Milli-Q water.

  • Analysis: Analyze via ICP-MS (e.g., Agilent 7900) using Helium collision cell mode to remove polyatomic interferences. Quantify Class 1 and Class 2A elements (Pb, As, Cd, Hg, V, Co, Ni) against a multi-element calibration curve, ensuring compliance with ICH Q3D limits.

Method Validation Framework (ICH Q2(R1) / Q14)

To ensure the trustworthiness of the generated data, all analytical procedures must be validated according to the International Council for Harmonisation (ICH) Q2(R1) and the modern Q14 guidelines[4],[5]. A method is only scientifically sound if its performance characteristics are empirically proven.

Table 3: ICH Q2(R1) Validation Parameters for HPLC Assay

Parameter Acceptance Criteria Justification (Causality)

| Specificity | Resolution (


) > 1.5 for all isomers | Ensures baseline separation, proving the detector only measures the target analyte[4]. |
| Linearity  | 

> 0.999 (Assay),

> 0.990 (Impurities) | Confirms the UV detector's response is directly proportional to the analyte concentration[4]. | | Accuracy | 98.0% - 102.0% recovery across 3 levels | Validates that the measured experimental value accurately reflects the true theoretical value[4]. | | Precision | RSD < 2.0% (Assay), < 5.0% (Impurities) | Demonstrates method repeatability and robustness across multiple independent sample preparations[4]. |

Conclusion

The purity assessment of sodium 2,4-difluorobenzoate cannot be achieved through a single analytical lens. By combining the high-resolution isomer separation capabilities of pH-controlled HPLC[1], the absolute mass-balance quantification of qNMR[2],[3], and the trace-level elemental detection of ICP-MS, analysts can establish a comprehensive, self-validating quality profile. Adhering to these rigorous, causality-driven protocols ensures that pharmaceutical intermediates meet the stringent regulatory requirements necessary for safe downstream API manufacturing[4],[5].

References

  • qNMR for Purity Determin
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma emerypharma.com
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA europa.eu
  • Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development - FDA fda.gov
  • High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis - Agilent agilent.com

Sources

Application Note: Strategic Utilization of Sodium 2,4-Difluorobenzoate in HIV Integrase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the critical role and processing of Sodium 2,4-Difluorobenzoate (Na-DFB) as a primary structural architect in the synthesis of second-generation HIV Integrase Strand Transfer Inhibitors (INSTIs), specifically Dolutegravir (DTG) and Cabotegravir (CAB) .

While the final drug substance often contains a 2,4-difluorobenzyl amide linkage, Na-DFB serves as the stable, high-purity upstream precursor for generating the 2,4-difluorobenzylamine pharmacophore. This guide provides a validated protocol for converting Na-DFB into this essential amine moiety and its subsequent coupling to the tricyclic integrase core.

Key Applications
  • Precursor Synthesis: Conversion to 2,4-difluorobenzylamine via reductive amidation.[1][2]

  • Impurity Control: Purging regioisomers (2,5- and 3,4-difluoro analogs) early in the synthetic route.

  • Scale-Up: Handling the sodium salt for improved solubility and process safety compared to the free acid.

Scientific Foundation: The Difluorobenzyl Pharmacophore

Mechanism of Action & SAR

The 2,4-difluorobenzyl moiety is not merely a passive side chain; it is a critical determinant of the drug's potency and resistance profile.

  • Hydrophobic Pocket Occupation: The difluorophenyl ring fits snugly into a hydrophobic pocket adjacent to the active site of the HIV-1 integrase enzyme. This occupation displaces the viral DNA end, preventing strand transfer.

  • Halogen Bonding: The fluorine atoms at the 2- and 4-positions participate in weak electrostatic interactions with protein residues, stabilizing the inhibitor-enzyme complex (intome).

  • Metabolic Stability: Fluorination blocks metabolic oxidation at susceptible phenyl positions, significantly extending the drug's half-life (t1/2), allowing for once-daily (DTG) or long-acting injectable (CAB) dosing.

Why Sodium 2,4-Difluorobenzoate?

In industrial settings, the sodium salt is often preferred over the free acid or nitrile precursors because:

  • Purification: It allows for aqueous-phase washing to remove non-ionic organic impurities.

  • Stability: It is non-volatile and less prone to decarboxylation during storage than the free acid.

  • Regiocontrol: It is typically derived from controlled hydrolysis of 2,4-difluorobenzonitrile, ensuring high isomeric purity ( >99.5%).

Technical Workflow & Protocols

Workflow Overview

The utilization of Na-DFB follows a linear transformation pathway: Acidification → Amidation → Reduction → Final Coupling .

G NaDFB Sodium 2,4-Difluorobenzoate (Starting Material) Acid 2,4-Difluorobenzoic Acid (Activated Form) NaDFB->Acid HCl / H2O Neutralization Amide 2,4-Difluorobenzamide (Intermediate) Acid->Amide 1. SOCl2 2. NH3(g) Amine 2,4-Difluorobenzylamine (Key Pharmacophore) Amide->Amine NaBH4 / AcOH Reduction DTG Dolutegravir/Cabotegravir (API) Amine->DTG Amide Coupling Core Tricyclic Integrase Core (Activated Ester) Core->DTG

Figure 1: Synthetic pathway transforming Sodium 2,4-Difluorobenzoate into the final HIV Integrase Inhibitor.

Protocol A: Preparation of 2,4-Difluorobenzylamine

Objective: Synthesize high-purity amine linker from Na-DFB.

Reagents Required[1][2][3][4][5][6][7]
  • Sodium 2,4-difluorobenzoate (CAS: N/A for salt, Acid CAS: 1583-58-0)

  • Thionyl Chloride (

    
    ) or CDI (Carbonyldiimidazole)
    
  • Ammonium Hydroxide (

    
    ) or Ammonia gas
    
  • Sodium Borohydride (

    
    )
    
  • Acetic Acid (

    
    ) / 1,4-Dioxane[1]
    
Step 1: Acidification & Activation
  • Dissolution: Dissolve 100 g of Sodium 2,4-difluorobenzoate in 500 mL deionized water.

  • Precipitation: Slowly add 6N HCl under stirring until pH < 2. The free acid, 2,4-difluorobenzoic acid , will precipitate as a white solid.

  • Filtration: Filter and dry the solid (Yield ~98%).

    • QC Check: Melting point should be 188-190°C.[8]

  • Acyl Chloride Formation: Suspend the dried acid (50 g) in Toluene (250 mL). Add Thionyl Chloride (1.2 eq) and catalytic DMF. Reflux for 3 hours until gas evolution ceases.

  • Concentration: Remove solvent in vacuo to obtain the crude acid chloride.

Step 2: Amidation
  • Reaction: Dissolve the acid chloride in DCM (200 mL). Cool to 0°C.

  • Addition: Slowly bubble anhydrous

    
     gas or add concentrated 
    
    
    
    (3 eq) while maintaining temp < 10°C.
  • Workup: Stir for 2 hours. Filter the precipitate.[6] Wash with cold water to remove ammonium salts.

  • Product: 2,4-Difluorobenzamide (White solid).[1][6]

Step 3: Reduction to Amine

Note: This step is critical.[1] Standard LiAlH4 reduction is hazardous at scale; the NaBH4/AcOH method is preferred for safety.

  • Setup: Charge 2,4-Difluorobenzamide (20 g) and 1,4-Dioxane (150 mL) into a reactor.

  • Reagent Addition: Add Sodium Borohydride (

    
    , 2.5 eq).
    
  • Activation: Dropwise add Acetic Acid (2.5 eq) over 30 mins. (Caution: Hydrogen evolution).

  • Reflux: Heat to reflux (100°C) for 4 hours.

  • Quench: Cool to room temp. Carefully quench with water. Adjust pH to 11 using NaOH.

  • Extraction: Extract with DCM. Dry organic layer over

    
    .
    
  • Purification: Distill under reduced pressure.

    • Target: 2,4-Difluorobenzylamine (Colorless liquid).[1][6]

    • Yield Target: >85%.[8][9]

Protocol B: Coupling to Integrase Core (Dolutegravir Synthesis)

Objective: Link the synthesized amine to the active core.

Reagents
  • Activated Tricyclic Core (e.g., Pyridinone carboxylic acid ester)

  • 2,4-Difluorobenzylamine (from Protocol A)[1][2][5][6]

  • HATU or TBTU (Coupling agents)

  • DIPEA (Base)

Procedure
  • Solution Prep: Dissolve the Tricyclic Core acid (1 eq) in DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2 eq). Stir for 15 mins at RT.

  • Coupling: Add 2,4-Difluorobenzylamine (1.1 eq).

  • Reaction: Stir at 25°C for 4-6 hours. Monitor by HPLC.

  • Isolation: Pour into ice water. The crude INSTI precipitates.

  • Recrystallization: Purify using Ethanol/Water to achieve >99.8% purity.

Quality Control & Impurity Management

The purity of the starting Sodium 2,4-difluorobenzoate dictates the impurity profile of the final API.

Impurity / IsomerOriginImpact on APIDetection Method
2,5-Difluorobenzoate Regioisomer from raw material synthesisChanges binding pocket fit; lowers potency.HPLC (RRT ~0.95)
3,4-Difluorobenzoate RegioisomerSignificant loss of activity.HPLC / 19F-NMR
Monofluorobenzoates Incomplete fluorinationMetabolic instability.GC-MS

Analytical Standard:

  • HPLC Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient elution.

  • Detection: UV at 254 nm.

Visualizing the Structure-Activity Relationship (SAR)

The diagram below illustrates why the 2,4-difluorobenzyl group is selectively coupled to the core, highlighting the specific interactions driven by the fluorine atoms.

SAR cluster_0 Pharmacophore Function Drug Dolutegravir Core (Metal Chelation) Linker Amide Linker Drug->Linker Mg Mg2+ Ions (Active Site) Drug->Mg Chelation Moiety 2,4-Difluorobenzyl Ring Linker->Moiety Pocket Hydrophobic Pocket (Viral DNA Displacement) Moiety->Pocket  Stacking/Fit Metabolism CYP3A4 Metabolism Moiety->Metabolism  Blocks Oxidation

Figure 2: SAR Logic - The 2,4-difluorobenzyl moiety (Green) anchors the drug in the hydrophobic pocket while protecting against metabolic degradation.

References

  • National Institutes of Health (NIH). (2014). Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations. PMC. Retrieved from [Link]

  • Google Patents. (2018). CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine.[1] Retrieved from

Sources

Application Note: Sodium 2,4-Difluorobenzoate in the Development of Novel Fluorinated Materials and APIs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sodium 2,4-difluorobenzoate (CAS 1765-08-8) is a highly versatile fluorinated building block utilized across advanced materials science and pharmaceutical development[1][2]. As the sodium salt of 2,4-difluorobenzoic acid, it offers superior aqueous solubility compared to its free acid counterpart, making it an ideal precursor for biphasic organic synthesis and hydrothermal coordination chemistry[3][4].

The strategic placement of highly electronegative fluorine atoms at the ortho (2-) and para (4-) positions of the aromatic ring serves two critical functions:

  • Electronic Modulation in Materials: The electron-withdrawing nature of the fluorine atoms alters the ligand field splitting when coordinated to metal nodes (e.g., Lanthanides, Ruthenium). This prevents non-radiative quenching by repelling inner-sphere water molecules, thereby enhancing luminescence in Metal-Organic Frameworks (MOFs)[5]. Furthermore, it enables guest-responsive magnetic phase transitions in layered coordination polymers[6].

  • Metabolic Stability in Pharmaceuticals: In drug design, the 2,4-difluorophenyl moiety resists biotransformation (e.g., cytochrome P450 oxidation), significantly increasing the half-life and membrane permeability of Active Pharmaceutical Ingredients (APIs) like the HIV integrase inhibitor Dolutegravir[3][7].

Application I: Lanthanide & Transition Metal Coordination Polymers

The use of sodium 2,4-difluorobenzoate as a bridging ligand has revolutionized the design of functional MOFs. For instance, when reacted with Europium(III), it forms 1D coordination polymers that exhibit intense photoluminescence[5]. Similarly, when complexed with Ruthenium(II) and TCNQ derivatives, it yields charge-flexible frameworks capable of transitioning from paramagnetic to ferrimagnetic states upon the insertion of guest molecules[6].

Protocol 1: Synthesis of Luminescent Europium(III) 2,4-Difluorobenzoate MOF

Objective: Synthesize the 1D coordination polymer [Eu(2,4-DFBA)3(H2O)2]·H2O via hydrothermal assembly.

Causality & Experimental Design: Hydrothermal conditions (120°C) are selected over room-temperature precipitation because the elevated thermal energy overcomes the kinetic trapping of amorphous powders. This allows for reversible ligand exchange, promoting the self-healing of the crystal lattice to yield high-quality, single-crystal 1D chains[5].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mmol of Europium(III) nitrate hexahydrate in 10 mL of deionized (DI) water. In a separate beaker, dissolve 3.0 mmol of sodium 2,4-difluorobenzoate in 10 mL of DI water[4][5].

  • Controlled Mixing: Add the sodium 2,4-difluorobenzoate solution dropwise to the Eu(III) solution under continuous magnetic stirring at 400 rpm. Causality: Dropwise addition prevents localized supersaturation, ensuring uniform nucleation.

  • Hydrothermal Assembly: Transfer the resulting homogenous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120°C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5°C/hour. Causality: Slow cooling minimizes thermal shock and structural defect formation, yielding highly ordered crystals.

  • Isolation: Filter the resulting colorless crystals, wash sequentially with DI water and absolute ethanol to remove unreacted salts, and dry under a vacuum at 60°C for 12 hours.

Self-Validation Checkpoint: Place the dried crystals under a 365 nm UV lamp. The appearance of a sharp, intense red emission visually validates the successful coordination of Eu(III). This occurs because the 2,4-difluorobenzoate ligand effectively absorbs UV light and transfers the energy to the Eu(III) center (the "antenna effect"), triggering the characteristic


 electronic transition[5].

MOF_Assembly NaDFBA Sodium 2,4-difluorobenzoate (Ligand Source) Solvothermal Hydrothermal Synthesis (H2O/DMF, 120°C) NaDFBA->Solvothermal Ligand Exchange MetalSalt Eu(III) / Ru(II) Salts (Metal Nodes) MetalSalt->Solvothermal Coordination CoordPolymer 1D/2D Coordination Polymer [Eu(2,4-DFBA)3(H2O)2] Solvothermal->CoordPolymer Self-Assembly Luminescence Red Luminescence (5D0 → 7Fj transitions) CoordPolymer->Luminescence UV Excitation (365 nm) Magnetic Guest-Responsive Magnetic Phase Transition CoordPolymer->Magnetic TCNQ/Guest Insertion

Caption: Workflow for the self-assembly of 2,4-difluorobenzoate-based luminescent and magnetic MOFs.

Application II: Synthesis of Fluorinated API Intermediates

Sodium 2,4-difluorobenzoate is a critical starting material for synthesizing 2,4-difluorobenzylamine, the key structural moiety in the HIV integrase inhibitor Dolutegravir[7]. The difluorobenzyl group is essential for chelating the


 ions within the viral integrase active site.
Protocol 2: Conversion to 2,4-Difluorobenzylamine

Objective: Convert sodium 2,4-difluorobenzoate to 2,4-difluorobenzylamine via amidation and subsequent reduction.

Step-by-Step Methodology:

  • Acidification: Dissolve 10 g of sodium 2,4-difluorobenzoate in 50 mL of DI water. Slowly add 1M HCl until the pH reaches 2. Extract the precipitated 2,4-difluorobenzoic acid using ethyl acetate (3 x 30 mL). Dry the organic layer over anhydrous

    
     and evaporate the solvent. Causality: Protonation is strictly required to activate the carboxylate group for the subsequent nucleophilic attack[3].
    
  • Amidation: Dissolve 6.0 g (0.04 mol) of the isolated 2,4-difluorobenzoic acid in 40 mL of 1,4-dioxane and heat to reflux. Introduce ammonia gas (generated in situ from ammonium chloride and sodium hydroxide) into the solution for 4 hours[7]. Causality: 1,4-dioxane provides a high-boiling, polar aprotic environment that stabilizes the transition state of the amidation reaction without competing with the nucleophile.

  • Reduction: In a reaction vessel, combine 4.0 g (0.028 mol) of the resulting 2,4-difluorobenzamide with 1.4 g (0.038 mol) of sodium borohydride (

    
    ) in 40 mL of 1,4-dioxane. Slowly add a mixture of 20 mL acetic acid and 20 mL 1,4-dioxane. Heat to reflux for 5 hours[7]. Causality:
    
    
    
    alone is too mild to reduce amides. The addition of acetic acid generates sodium triacetoxyborohydride in situ, a highly electrophilic species capable of reducing the amide carbonyl to an amine without causing unwanted defluorination of the aromatic ring[7].
  • Workup: Cool the mixture to room temperature, filter the solids, and distill the filtrate under reduced pressure to isolate pure 2,4-difluorobenzylamine.

Self-Validation Checkpoint: Perform HPLC analysis on the final distillate. The complete disappearance of the amide peak confirms reaction completion. Additionally, GC-MS analysis must yield a molecular ion peak at m/z 143.1, definitively confirming the identity of 2,4-difluorobenzylamine[7].

API_Synthesis NaDFBA Sodium 2,4-difluorobenzoate Acidification Acidification (HCl) & Extraction NaDFBA->Acidification DFBAcid 2,4-Difluorobenzoic Acid Acidification->DFBAcid Amidation Amidation (NH3, 1,4-dioxane) DFBAcid->Amidation DFBAmide 2,4-Difluorobenzamide Amidation->DFBAmide Reduction Reduction (NaBH4, Acetic Acid) DFBAmide->Reduction DFBamine 2,4-Difluorobenzylamine (Dolutegravir Precursor) Reduction->DFBamine

Caption: Synthetic pathway converting sodium 2,4-difluorobenzoate into Dolutegravir API precursors.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Sodium 2,4-Difluorobenzoate
PropertyValue / DescriptionReference
CAS Number 1765-08-8[1][2]
Molecular Formula

[1][8]
Molecular Weight 180.08 g/mol [1][4]
Appearance White to off-white powder[3][4]
Standard Purity

95% (Commercial Grade)
[4][8]
Table 2: Performance Metrics of 2,4-Difluorobenzoate-Derived Materials
Material / DerivativePrimary PropertyPerformance MetricReference
[Eu(2,4-DFBA)3(H2O)2]·H2O PhotoluminescenceIntense red emission (

transition) under UV.
[5]
[{Ru2(2,4-F2PhCO2)4}2TCNQ(EtO)2] MagnetismTunable

(Paramagnet

Ferrimagnet) via guest insertion.
[6]
Dolutegravir (API) HIV Integrase InhibitionEnhanced metabolic stability and

chelation via difluorobenzyl ring.
[7]

References

  • [3] What is 2,4-Difluorobenzoic Acid - Properties & Specifications. p-toluenesulfonicacid-ptbba.com. Available at: 3

  • [1] benzoic acid, 2,4-difluoro-, sodium salt | C7H3F2NaO2 | CID 23687225. PubChem (nih.gov). Available at: 1

  • [4] Sodium 2,4-difluorobenzoate. CymitQuimica. Available at: 4

  • [2] CAS 1765-08-8 | Sodium 2,4-difluorobenzoate. Synquest Labs. Available at: 2

  • [8] 1765-08-8 | Sodium 2,4-difluorobenzoate. ChemScene. Available at: 8

  • [7] An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications. Benchchem. Available at: 7

  • [5] Two 1-D europium coordination polymers: synthesis, crystal structure and fluorescence. Journal of Coordination Chemistry (Taylor & Francis). Available at: 5

  • [6] Magnet Creation by Guest Insertion into a Paramagnetic Charge-Flexible Layered Metal–Organic Framework. Journal of the American Chemical Society (ACS Publications). Available at: 6

Sources

Troubleshooting & Optimization

FAQ 1: Why am I observing high levels of 1,3-difluorobenzene instead of my desired biaryl product in cross-coupling reactions?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical behaviors, mechanistic bottlenecks, and yield-limiting factors associated with sodium 2,4-difluorobenzoate .

Whether you are executing a decarboxylative cross-coupling, navigating the regioselectivity of a nucleophilic aromatic substitution (SNAr), or struggling with the solubility of carboxylate salts during esterification, this guide bridges the gap between theoretical mechanism and benchtop execution.

The Causality: You are attempting a transition-metal-catalyzed decarboxylative cross-coupling. In this reaction, the extrusion of CO₂ from sodium 2,4-difluorobenzoate generates a highly reactive aryl-metal intermediate. If the rate of decarboxylation significantly outpaces the rate of oxidative addition of your aryl halide partner, the intermediate aryl-metal species will scavenge trace protons (often from residual moisture in the solvent) and undergo protodecarboxylation , yielding 1,3-difluorobenzene as a dead-end side product [2].

The Solution: You must balance the catalytic cycle. For aryl chlorides (which undergo slow oxidative addition), using an electron-rich ligand like PCy₃ can accelerate the cross-coupling step to outcompete protonation. Conversely, if you are using highly reactive aryl bromides, a less electron-rich ligand like P(o-Tol)₃ prevents premature catalyst poisoning [2]. Furthermore, switching from a mono-metallic palladium system to a bimetallic Pd/Cu system delegates the decarboxylation to Copper and the cross-coupling to Palladium, optimizing the turnover rate [3].

Decarboxylation A Sodium 2,4-Difluorobenzoate B Cu-Catalyzed Decarboxylation A->B -CO2 C Aryl-Cu Intermediate B->C D Protodecarboxylation (1,3-Difluorobenzene) C->D Trace H2O E Pd-Catalyzed Transmetalation C->E Aryl Halide F Polyfluorobiaryl Product E->F Reductive Elimination

Catalytic cycle of decarboxylative cross-coupling vs. protodecarboxylation side reactions.

Self-Validating Protocol: Bimetallic Decarboxylative Cross-Coupling

Built-in validation points ensure reaction integrity before proceeding to the next step.

  • Catalyst Loading (Glovebox Recommended): In an oven-dried Schlenk tube, combine sodium 2,4-difluorobenzoate (1.5 equiv), your aryl halide (1.0 equiv), CuI (20 mol%), Pd(PPh₃)₄ (5 mol%), and 1,10-phenanthroline (20 mol%).

    • Validation Point: Inspect the CuI. It must be a pristine white powder. A yellow/brown tint indicates oxidation to Cu(II), which will stall the decarboxylation step.

  • Solvent Addition: Add anhydrous diglyme or DMAc (0.2 M). These solvents possess the high boiling points (130–160 °C) required to drive the extrusion of CO₂ [3].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Point: During the final thaw under argon, the absence of micro-bubbles indicates a truly inert, oxygen-free environment.

  • Reaction Execution: Heat the sealed tube to 140 °C for 16 hours.

    • Validation Point: At 4 hours, pull a 50 µL aliquot, dilute in EtOAc, and run GC-MS. You should observe the mass of your biaryl product. If the dominant peak is 114 m/z (1,3-difluorobenzene), immediately add 3 Å molecular sieves to sequester trace moisture.

  • Workup: Cool to room temperature, filter through a Celite pad to remove metal aggregates, and purify via flash chromatography.

FAQ 2: My SNAr reaction yields a messy mixture of isomers. How do I control regioselectivity?

The Causality: Sodium 2,4-difluorobenzoate features two electrophilic sites (the 2- and 4-positions). The carboxylate anion (-COO⁻) is a poor electron-withdrawing group compared to an ester or nitrile, which drops the overall SNAr reaction rate. When forced under high heat, nucleophiles attack both positions. However, the 4-position is generally preferred due to a combination of favorable resonance stabilization of the Meisenheimer complex and significantly lower steric hindrance compared to the 2-position (which is flanked by the bulky carboxylate group) [1].

The Solution: To achieve >95% regioselectivity, do not run SNAr directly on the sodium salt. First, convert the salt to an ester (e.g., methyl 2,4-difluorobenzoate). This eliminates the negative charge, restoring strong electron-withdrawing capability. If you must use the salt, strictly control the stoichiometry (1.0–1.2 equivalents of nucleophile) and use highly polar aprotic solvents (DMSO) to stabilize the charged transition state [1].

Quantitative Data: Regioselectivity Trends in 2,4-Difluoroarene Systems Note: Trends are modeled on the highly activated 2,4-difluorobenzonitrile system to illustrate the steric vs. electronic baseline [1].

NucleophilePreferred PositionYield (%)Selectivity Factor (Para/Meta)Mechanistic Driver
Hydroxide ion Para (4-position)78%6.2Low sterics, high thermodynamic stability.
Methoxide ion Para (4-position)82%7.1Strong nucleophilicity, kinetic control.
Ammonia / Bulky Amines Meta (3-position)*65%0.8Severe steric clash at the ortho/para sites forces alternative pathways.

*In less activated benzoate salts, bulky amines often fail to react entirely rather than shifting to meta.

SNAr Start Sodium 2,4-Difluorobenzoate (or Ester Derivative) Nuc Nucleophilic Attack (SNAr) Start->Nuc Para 4-Substitution (Para) Major Product Nuc->Para Low Sterics, High Activation Ortho 2-Substitution (Ortho) Minor Product Nuc->Ortho High Steric Hindrance

Regioselectivity pathways for Nucleophilic Aromatic Substitution (SNAr) on 2,4-difluorobenzoates.

FAQ 3: Direct alkylation of the sodium salt with alkyl halides gives <20% yield. How can I drive esterification to completion?

The Causality: Sodium 2,4-difluorobenzoate is a highly polar, ionic lattice. It is practically insoluble in the organic solvents typically used for alkylation (e.g., DCM, Toluene, THF). Your reaction is currently limited by the surface area of the solid-liquid interface.

The Solution: You must break the phase barrier. Implement a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation exchanges with the sodium ion, pulling the 2,4-difluorobenzoate anion into the organic phase where it can freely collide with the alkyl halide.

Self-Validating Protocol: PTC-Assisted Esterification
  • Biphasic Setup: In a round-bottom flask, suspend sodium 2,4-difluorobenzoate (1.0 equiv) in a 1:1 mixture of Water and Dichloromethane (DCM).

    • Validation Point: Stop stirring. The mixture should rapidly separate into two distinct, clear layers. The sodium salt will reside entirely in the aqueous (upper) layer.

  • Catalyst Addition: Add TBAB (5-10 mol%).

  • Electrophile Addition: Add your alkyl halide (1.2 equiv) directly to the biphasic mixture.

  • Vigorous Agitation: Stir at 1000+ RPM at room temperature or mild reflux (40 °C) for 6–8 hours.

    • Validation Point: Monitor the aqueous layer via pH paper. As the carboxylate is consumed, the buffering capacity of the aqueous layer will shift. Additionally, TLC of the organic layer (UV 254 nm) will reveal the emergence of a highly mobile, non-polar ester spot.

  • Phase Separation: Transfer to a separatory funnel. Drain the organic layer, wash the aqueous layer twice with fresh DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Buy 2,4-Difluorobenzonitrile | 3939-09-1 - Smolecule. Smolecule.com.
  • Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates.
  • Highly efficient heterogeneous copper-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl halides leading to polyfluorobiaryls. RSC Publishing.

Technical Support Center: Purification of Crude Sodium 2,4-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis purification of sodium 2,4-difluorobenzoate. It provides troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide (Q&A)

This section directly addresses specific issues that may arise during the purification process. The question-and-answer format is intended to help you quickly diagnose and resolve experimental hurdles.

Q1: My final product is an off-white or yellowish powder, not the expected pure white solid. How can I remove colored impurities?

A1: The presence of color indicates persistent impurities, which are often highly conjugated organic byproducts from the synthesis. These can become trapped in the crystal lattice during precipitation.

  • Causality: Colored impurities typically arise from side reactions or the degradation of starting materials or intermediates, especially if the reaction was conducted at elevated temperatures.

  • Recommended Solution: The most effective method for removing color is treatment with activated carbon during recrystallization.[1] Activated carbon has a high surface area and adsorbs large, colored impurity molecules.

    • Dissolve your crude sodium 2,4-difluorobenzoate in the minimum amount of a suitable hot solvent (e.g., deionized water or an ethanol/water mixture).

    • Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product) to the hot solution.

    • Stir and gently heat the mixture for 5-10 minutes. Avoid boiling, as this can cause bumping.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization in the filter funnel.

    • Allow the clarified, hot filtrate to cool slowly to induce crystallization of the now-decolorized product.

Q2: The yield of my purified sodium 2,4-difluorobenzoate is significantly lower than expected. What are the likely causes and how can I improve it?

A2: Low yield is a common issue in recrystallization and can be attributed to several factors.

  • Excess Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your target compound in the solution (the "mother liquor") even after cooling.[1] Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the product crystallizes during hot filtration (e.g., on the filter paper or in the funnel stem), you will experience product loss. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) and use a stemless funnel if possible.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] If the compound is too soluble at low temperatures, recovery will be poor. Aromatic carboxylic acid salts are typically purified by recrystallization from hot water.[2]

  • Incomplete Precipitation: Ensure the solution is cooled sufficiently. An ice bath can be used to maximize precipitation after slow cooling to room temperature.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q3: I am struggling to induce crystallization from the purification solution. It either remains a clear solution or oils out. What steps should I take?

A3: Failure to crystallize is usually a problem of supersaturation or the presence of impurities that inhibit crystal lattice formation.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure sodium 2,4-difluorobenzoate to the solution. This provides a template for crystal formation.

    • Reducing Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Addressing "Oiling Out": This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. If your product oils out, try re-heating the solution to dissolve the oil, add slightly more solvent, and then cool very slowly. Using a different solvent system may also be necessary.

Q4: How can I verify the purity of my final sodium 2,4-difluorobenzoate?

A4: Purity assessment is critical. A combination of techniques provides the most comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods for determining purity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid) can separate the main compound from impurities. Purity is often reported as the area percentage of the main peak.[3][4]

  • Gas Chromatography (GC): While less common for salts, GC can be used if the compound is derivatized to a more volatile form (e.g., a methyl ester). This is particularly useful for identifying residual organic solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can confirm the structure of the desired product and identify organic impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[4]

  • Titration: An acid-base titration can determine the assay of the sodium salt. The sample is dissolved in a suitable solvent and titrated with a standardized acid (e.g., HCl or HClO₄).[5]

Detailed Purification Protocol: Recrystallization

This protocol provides a step-by-step methodology for the purification of crude sodium 2,4-difluorobenzoate via recrystallization.

Workflow Diagram

Purification_Workflow Crude Crude Sodium 2,4-Difluorobenzoate Dissolve 1. Dissolution in Minimum Hot Solvent Crude->Dissolve HotFilt 2. Hot Filtration (Optional, for insolubles) Dissolve->HotFilt Cool 3. Slow Cooling & Crystallization HotFilt->Cool VacFilt 4. Vacuum Filtration to Collect Crystals Cool->VacFilt Wash 5. Wash with Ice-Cold Solvent VacFilt->Wash Dry 6. Drying Under Vacuum Wash->Dry Pure Pure Sodium 2,4-Difluorobenzoate Dry->Pure

Caption: A standard workflow for the purification of sodium 2,4-difluorobenzoate via recrystallization.

Step-by-Step Methodology
  • Solvent Selection and Dissolution:

    • Choose a suitable solvent or solvent system. For sodium 2,4-difluorobenzoate, deionized water is often a good starting point due to the high solubility of sodium carboxylates.[6] An ethanol/water mixture can also be effective.

    • Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization and Hot Filtration (If Necessary):

    • If the solution is colored or contains insoluble particulates, perform this step.

    • Remove the flask from the heat. Add a small amount of activated carbon.

    • Heat the solution gently for a few minutes.

    • Pre-heat a separate flask and a stemless glass funnel. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to remove the carbon/particulates.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals as it allows impurities to remain in the solution.[1]

    • Once the flask has reached room temperature, you may place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent.

    • Collect the crystals by vacuum filtration.

    • Break the vacuum and wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

    • Reapply the vacuum to pull the wash solvent through.

  • Drying:

    • Transfer the crystals to a clean, pre-weighed watch glass.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. This removes residual solvent and water.

Frequently Asked Questions (FAQs)

Q: What are the common impurities in crude sodium 2,4-difluorobenzoate?

A: The impurity profile depends heavily on the synthetic route. Common routes include the hydrolysis of 2,4-difluorobenzonitrile or the oxidation of precursors like 2,4-difluorotoluene followed by salt formation.[7][8] Potential impurities include:

  • Unreacted Starting Materials: e.g., 2,4-difluorobenzonitrile or 2,4-difluorobenzoic acid.

  • Intermediates: Such as 2,4-difluorobenzamide from incomplete nitrile hydrolysis.[9]

  • Isomeric Impurities: Other difluorobenzoic acid isomers may be present depending on the selectivity of the synthesis.[3][10]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, toluene, ether).[3]

  • Inorganic Salts: Salts from reagents used during synthesis or neutralization (e.g., excess sodium hydroxide, sodium chloride).

Q: What is a good starting point for a recrystallization solvent?

A: For sodium salts of aromatic carboxylic acids, water is an excellent first choice.[2] They are typically very soluble in hot water and much less soluble in cold water. If the salt is too soluble in water even when cold, a mixed-solvent system like ethanol/water or isopropanol/water can be effective. The general solubility profile of the parent acid, 2,4-difluorobenzoic acid, can provide clues.

Table 1: Solubility Profile of 2,4-Difluorobenzoic Acid (Parent Compound)

Solvent Solubility Rationale for Sodium Salt
Water Sparingly Soluble[3][11] The sodium salt is expected to be freely soluble due to its ionic nature.[6]
Ethanol Soluble[3][11] The sodium salt will likely have moderate to good solubility, especially when hot.
Acetone Soluble[3][11] The sodium salt will likely have moderate solubility.
Diethyl Ether - The sodium salt is expected to have very low solubility due to the solvent's non-polar nature.

| Dichloromethane | Soluble[11] | The sodium salt is expected to have very low solubility. |

This table provides a qualitative guide. Empirical testing is required to determine the optimal solvent system for the sodium salt.

Q: What are the best practices for storing the purified product?

A: Sodium 2,4-difluorobenzoate is a stable solid. However, to maintain its purity, it should be stored in a tightly sealed, well-labeled container to protect it from atmospheric moisture. Storing it in a cool, dry place away from strong oxidizing agents is recommended.[12][13]

References
  • Vertex AI Search. (2026).
  • Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid.
  • Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Difluorophenol.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to the Solubility Parameters of 2,4-Difluorobenzoic Acid-d3.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]

  • PMC. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Royal Society of Chemistry. (2021). facile synthesis, structure, and electrochemical behavior as an additive for sodium-ion batteries. Retrieved from [Link]

  • PubMed. (2007). Crystallization of silver carboxylates from sodium carboxylate mixtures. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Carboxylic Acid Salts.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • ACS Publications. (2007). Crystallization of Silver Carboxylates from Sodium Carboxylate Mixtures. Retrieved from [Link]

  • AERU. (2026). 2,4-D-sodium.
  • Google Patents. (n.d.). CN100457721C - Production process of 2,4-difluorobenzonitrile.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid.
  • The Japanese Pharmacopoeia. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.). SODIUM BENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • PMC. (n.d.). Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries. Retrieved from [Link]

  • European Patent Office. (n.d.).
  • BoronPharm. (n.d.). 83198-07-6 | Sodium 2,4-difluorobenzoate. Retrieved from [Link]

  • Reddit. (2024).
  • PMC. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Retrieved from [Link]

  • MDPI. (2023). Deciphering Electrolyte Degradation in Sodium-Based Batteries: The Role of Conductive Salt Source, Additives, and Storage Condition. Retrieved from [Link]

  • ResearchGate. (2023). Deciphering Electrolyte Degradation in Sodium-Based Batteries: The Role of Conductive Salt Source, Additives, and Storage Condition. Retrieved from [Link]

Sources

Technical Support Center: Sodium 2,4-Difluorobenzoate Storage, Handling, and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated aromatic intermediates. As a Senior Application Scientist, I frequently consult with drug development professionals who experience erratic yields or unexplained degradation when utilizing sodium 2,4-difluorobenzoate (CAS 1765-08-8). This compound is a critical building block in the synthesis of fluoroquinolone antibiotics and piperazine-containing therapeutics[1][2].

However, its unique electronic structure makes it highly susceptible to two primary failure modes: hygroscopic moisture absorption [3] and thermal decarboxylation [4]. This guide is designed to explain the mechanistic causality behind these issues and provide self-validating protocols to ensure your synthetic workflows remain robust.

Part 1: Quantitative Data & Physicochemical Causality

To understand how to handle this material, we must first look at the quantitative parameters that dictate its reactivity and stability.

ParameterValueCausality / Impact on Stability
Chemical Formula C₇H₃F₂NaO₂The sodium salt form significantly increases polarity and hygroscopicity compared to the free acid[3].
Conjugate Acid pKa 3.21 ± 0.10Indicates a relatively strong aromatic acid. It is highly susceptible to protonation if exposed to ambient acidic moisture, altering its solubility profile[5][6].
Thermal Stability Decomposes before meltingThermal stress initiates rapid decarboxylation. The ortho-fluorine strongly withdraws electron density, stabilizing the transition state for CO₂ extrusion[4].
Hygroscopicity HighRapidly absorbs atmospheric water, leading to clumping, premature hydrolysis, and inaccurate stoichiometric weighing[3].

Part 2: Troubleshooting FAQs (Diagnostics & Causality)

Q1: We are observing unexplained pressure buildup in our sealed storage desiccators and reaction vessels. What is causing this?

Root Cause: Thermal Decarboxylation. Causality: The presence of the highly electronegative fluorine atom at the ortho position (C2) strongly stabilizes the formation of an intermediate aryl anion (or polarized transition state) when the carboxylate group is thermally stressed. This drastically lowers the activation energy barrier for the extrusion of carbon dioxide (CO₂)[4]. The resulting products are CO₂ gas (causing the pressure buildup) and 1,3-difluorobenzene. Self-Validating Solution: Monitor the headspace of the storage container. If pressure builds, test the headspace for CO₂. Implement strict temperature controls (store at ≤ 15°C, ideally 4°C for long-term storage) and avoid localized heating during dissolution.

Q2: Our reaction yields are inconsistent, and the starting material appears clumped. How do we recover it?

Root Cause: Hygroscopic moisture absorption. Causality: Sodium 2,4-difluorobenzoate is highly hygroscopic[3]. Water molecules coordinate with the sodium cation, forming hydrates. This introduces errors in stoichiometric mass calculations (you are weighing water instead of the active salt) and provides a protic environment that can facilitate unwanted nucleophilic aromatic substitution (SₙAr) at the highly activated C4 position during subsequent reactions[1]. Self-Validating Solution: Do not use clumped material directly. Follow the "Anhydrous Recovery and Validation Protocol" detailed in Section 3.

Q3: We detect unexpected peaks in our pre-reaction ¹⁹F NMR. One peak corresponds to a defluorinated species. Why?

Root Cause: Nucleophilic Aromatic Substitution (SₙAr). Causality: The carboxylate group and the ortho-fluorine synergistically withdraw electron density from the para-position (C4). If the salt is stored in non-inert conditions where trace basic moisture or nucleophilic impurities are present, the C4-fluorine can undergo SₙAr, leading to hydroxy- or alkoxy-substituted impurities[1]. Self-Validating Solution: Always run a baseline ¹⁹F NMR in anhydrous DMSO-d₆. Pure sodium 2,4-difluorobenzoate should show two distinct multiplets. The appearance of new signals dictates that the batch must be discarded or recrystallized.

Part 3: Step-by-Step Methodologies

Protocol 1: Anhydrous Recovery and Self-Validating Storage Workflow

To reverse moisture absorption without triggering thermal decarboxylation, vacuum desiccation must be prioritized over thermal drying.

  • Initial Assessment: Perform a Karl Fischer (KF) titration on a 50 mg sample to quantify the exact water content.

  • Vacuum Drying: Transfer the clumped sodium 2,4-difluorobenzoate to a wide-mouth amber glass vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or activated molecular sieves (3Å).

  • Temperature-Controlled Evacuation: Apply a high vacuum (< 1 mbar). Maintain the temperature strictly at 20°C–25°C. Do not use a drying oven, as temperatures above 60°C in the presence of trace moisture can initiate localized decarboxylation.

  • Validation (The Self-Validating Step): After 24 hours, break the vacuum with ultra-high purity (UHP) Argon. Remove a secondary 50 mg sample and repeat the KF titration. The material is considered recovered when moisture is < 0.1% w/w.

  • Inert Aliquoting: Transfer the dried salt immediately into a glovebox purged with Argon. Aliquot into single-use amber vials, seal with PTFE-lined crimp caps, and store at 4°C.

Protocol 2: Pre-Reaction Integrity Check (¹⁹F NMR)
  • Inside an Argon-purged glovebox, dissolve 10 mg of the stored sodium 2,4-difluorobenzoate in 0.5 mL of anhydrous DMSO-d₆.

  • Transfer to an NMR tube and seal with a PTFE cap.

  • Acquire a ¹⁹F NMR spectrum (typically at 376 MHz).

  • Validation: Confirm the presence of exactly two fluorine environments (approx. -105 ppm and -109 ppm, referenced to CFCl₃). The absence of a peak near -113 ppm (characteristic of 1,3-difluorobenzene) confirms no decarboxylation has occurred.

Part 4: Mechanistic & Workflow Visualizations

DegradationPathways A Sodium 2,4-Difluorobenzoate (Intact API Intermediate) B Thermal Stress (> 60°C) A->B Heating / Poor Storage C Moisture / Protic Solvents (Hygroscopic Absorption) A->C Ambient Exposure D Decarboxylation Mechanism (Ortho-F stabilized anion) B->D Activation Energy Reached E SNAr Mechanism (Nucleophilic Attack at C4) C->E Base/Nucleophile present F 1,3-Difluorobenzene + CO2 (Pressure Buildup) D->F CO2 Extrusion G Defluorinated Byproducts (Yield Reduction) E->G F- Displacement

Degradation pathways of sodium 2,4-difluorobenzoate via thermal stress and moisture exposure.

StorageWorkflow S1 Material Receipt (Potentially Hydrated Salt) S2 Validation 1: KF Titration (Quantify H2O %) S1->S2 S3 Vacuum Desiccation (P2O5, <1 mbar, 25°C) S2->S3 If H2O > 0.1% S4 Validation 2: KF Titration (Target < 0.1% H2O) S3->S4 S4->S3 Fail S5 Argon Glovebox Transfer (Inert Aliquoting) S4->S5 Pass S6 Validation 3: 19F NMR (Check for Decarboxylation) S5->S6 S7 Long-Term Storage (Sealed Amber Vials, 4°C) S6->S7 Intact Spectrum

Self-validating anhydrous recovery and storage workflow for hygroscopic fluorobenzoates.

Part 5: References

  • Fromm, A., et al. "Mechanism of Cu/Pd-catalyzed decarboxylative cross-couplings: a DFT investigation." J Am Chem Soc. 2014. PMID: 24965266. Available at: [Link]

  • ResearchGate. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid". Available at: [Link]

  • National Institutes of Health (PMC). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Available at: [Link]

  • Nuclear Regulatory Commission (NRC). "TFN 5 1/330, Restoration Research Proposal". Available at: [Link]

  • National Science Foundation (NSF). "Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers". Available at: [Link]

Sources

common impurities in commercially available sodium 2,4-difluorobenzoate and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated aromatic intermediates. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve common purity issues associated with commercially sourced sodium 2,4-difluorobenzoate.

Because fluorinated aromatics are highly sensitive to nucleophilic aromatic substitution and exhibit unique crystallization behaviors, handling them requires a mechanistic understanding of their physical chemistry. Below, you will find field-proven troubleshooting logic, self-validating purification protocols, and analytical strategies.

Part 1: Impurity Profiling & Quantitative Baselines

Q: What are the most common impurities found in commercial batches of sodium 2,4-difluorobenzoate, and where do they originate?

A: Commercial sodium 2,4-difluorobenzoate is typically synthesized via the hydrolysis of 2,4-difluorobenzonitrile or the oxidation of fluorinated toluene derivatives. The purity of these commercial batches usually runs above 98%[1], but the remaining 1-2% often contains critical impurities that can poison sensitive downstream pharmaceutical syntheses or alter pharmacokinetic assays.

The most stubborn impurities are isomeric difluorobenzoates (such as 2,5-difluorobenzoate and 2,6-difluorobenzoate)[2]. Because the fluorine atom is relatively small (van der Waals radius of 1.47 Å) and highly electronegative, positional isomers have nearly identical molecular weights, polarities, and boiling points, making them notoriously difficult to separate via standard silica gel chromatography.

Table 1: Typical Impurity Profile of Commercial Sodium 2,4-Difluorobenzoate

Impurity CategorySpecific ImpurityTypical Commercial LimitAnalytical DetectionMechanistic Origin
Isomeric 2,5-Difluorobenzoate< 0.5%HPLC (UV 254 nm),

F NMR
Side-reaction during precursor halogenation
Isomeric 2,6-Difluorobenzoate< 0.5%HPLC (UV 254 nm),

F NMR
Over-fluorination or isomer migration[2]
Precursor 2,4-Difluorobenzonitrile< 0.1%GC-MS / HPLCIncomplete acidic/basic hydrolysis
Inorganic Halides (Cl⁻, F⁻)< 200 ppmIon ChromatographyResidual reagents from halogen exchange
Moisture H₂O< 1.0%Karl Fischer TitrationHygroscopic nature of the sodium salt[1]

Part 2: Troubleshooting Operational Issues

Q: Why does my aqueous stock solution of sodium 2,4-difluorobenzoate appear cloudy or form a precipitate over time?

A: Sodium 2,4-difluorobenzoate should be highly soluble in water. If your solution is cloudy, you are observing a disruption in the hydration sphere of the salt. This is almost always caused by one of two factors:

  • Partial Protonation (pH drop): The pKa of 2,4-difluorobenzoic acid is lower than standard benzoic acid due to the electron-withdrawing effect of the two fluorine atoms. If the pH of your water drops below 6.0 (often due to dissolved ambient CO₂ or acidic residues in glassware), the salt partially converts back into the free 2,4-difluorobenzoic acid, which has very low aqueous solubility[1].

  • Inorganic Contamination: The presence of heavy metals or alkaline earth metals (like Ca²⁺ or Mg²⁺ from hard water) can form insoluble difluorobenzoate complexes.

Follow the self-validating logic tree below to diagnose and rescue your stock solution.

TroubleshootingLogic A Issue: Cloudy Aqueous Stock Solution B Check pH of Solution A->B C pH < 6.0 (Free Acid Present) B->C Acidic D pH 7.0 - 8.0 (Inorganic/Metal Impurity) B->D Neutral/Basic E Titrate with 0.1M NaOH until clear C->E Neutralize free acid F Filter through 0.22 µm PTFE membrane D->F Remove insoluble salts G Proceed with Experiment E->G F->G

Troubleshooting logic for cloudy sodium 2,4-difluorobenzoate solutions.

Part 3: Advanced Purification Methodology

Q: How can I completely remove isomeric impurities (e.g., 2,5- or 2,6-difluorobenzoate) from my commercial batch?

A: Direct recrystallization of the sodium salt is highly inefficient because salts tend to co-crystallize and form hydrates that trap isomeric impurities within the crystal lattice. To achieve ultra-high purity, we must exploit the differential solubility of the protonated forms in organic solvents.

By converting the salt to the free acid, we force the molecules into a state where crystal lattice packing is highly sensitive to the exact steric positioning of the fluorine atoms. The protocol below uses an acid-base cycling method coupled with mixed-solvent recrystallization[3].

Protocol: Acid-Base Cycling & Mixed-Solvent Recrystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Dissolution & Acidification

  • Dissolve 10.0 g of commercial sodium 2,4-difluorobenzoate in 50 mL of deionized water at room temperature.

  • Slowly add 2M HCl dropwise under continuous magnetic stirring until the pH reaches 2.0 – 2.5.

    • Mechanistic Rationale: The strong acid displaces the sodium, forming the highly non-polar free 2,4-difluorobenzoic acid, which immediately crashes out of the aqueous phase.

    • Self-Validation Checkpoint: The solution must turn into a thick, opaque white slurry. If precipitation is sparse, verify the pH; a pH > 3.0 indicates incomplete protonation, which will result in severe yield loss.

Step 2: Isolation of the Free Acid

  • Vacuum filter the precipitate using a Büchner funnel.

  • Wash the filter cake with 20 mL of ice-cold water to remove residual inorganic salts (NaCl) and unreacted HCl. Dry under vacuum for 30 minutes.

Step 3: Selective Recrystallization

  • Transfer the crude free acid to a round-bottom flask. Dissolve it in a minimum volume of hot ethyl acetate (approx. 60°C).

  • Slowly add hexane dropwise until the solution becomes slightly turbid (the cloud point).

  • Allow the flask to cool slowly to room temperature, then transfer to 4°C for 2 hours.

    • Mechanistic Rationale: 2,4-difluorobenzoic acid will form pristine crystals, while isomeric impurities (like 2,6-difluorobenzoic acid) remain dissolved in the mother liquor due to their slightly lower crystallization temperatures in this specific solvent system[2][3].

    • Self-Validation Checkpoint: Crystals should appear as sharp, white needles. If an oil forms, the cooling rate was too fast; reheat to redissolve and cool slower.

Step 4: Re-Salting & Recovery

  • Collect the pure crystals via filtration and dry them completely under vacuum to remove all traces of ethyl acetate and hexane.

  • Suspend the pure 2,4-difluorobenzoic acid in 30 mL of deionized water.

  • Titrate carefully with 1M NaOH until the solid completely dissolves and the pH stabilizes at exactly 7.0 – 7.5.

  • Lyophilize (freeze-dry) the clear solution to obtain ultra-pure sodium 2,4-difluorobenzoate.

PurificationWorkflow A Commercial Sodium 2,4-Difluorobenzoate B Acidification (HCl) pH 2.0 - 2.5 A->B Dissolve in H2O C Free 2,4-Difluorobenzoic Acid (Precipitate) B->C Vacuum Filter D Recrystallization (Ethyl Acetate / Hexane) C->D Heat & Add Hexane E Pure 2,4-Difluorobenzoic Acid (Crystals) D->E Isomers retained in mother liquor F Neutralization (NaOH) pH 7.0 - 7.5 E->F Suspend in H2O G Ultra-Pure Sodium 2,4-Difluorobenzoate F->G Lyophilize

Workflow for removing isomeric impurities via acid-base cycling.

Part 4: Analytical Verification

Q: After purification, how can I definitively prove that I have removed the 2,5- or 2,6-isomers?

A: While HPLC (UV 254 nm) is the standard for routine purity checks, it can sometimes fail to fully resolve fluorinated isomers due to their identical molecular weights and similar retention times.

For definitive structural validation, High-Frequency Magic Angle Spinning (MAS)


F Solid-State NMR  or standard solution-phase 

F NMR is the gold standard. Because the fluorine atoms are in different positions on the aromatic ring, the inter-fluorine distances change drastically between isomers. For example, the intramolecular

F-

F distance in 2,4-difluorobenzoic acid is fundamentally different from that in 2,5-difluorobenzoic acid, leading to distinct dipolar exchange curves and chemical shifts[4]. A simple

F NMR scan will show distinct peaks for the ortho- and para- fluorines, and any residual isomers will appear as baseline multiplets due to different F-F and H-F spin-spin coupling constants.

References

1.1, p-toluenesulfonicacid-ptbba.com 2.2, Google Patents 3.3, Google Patents 4.4, National Institutes of Health (NIH) / PMC

Sources

Technical Support Center: Minimizing By-Product Formation in 2,4-Difluorobenzoic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the purity profile of 2,4-difluorobenzoic acid derivatives. These compounds are critical regulatory starting materials (RSMs) and intermediates for active pharmaceutical ingredients (APIs), including quinolone antibiotics and antiviral agents. The presence of two strongly electron-withdrawing, yet ortho/para-directing fluorine atoms creates a complex electronic environment. This often leads to over-halogenation, isomeric by-products, and co-eluting impurities.

This technical guide provides field-validated troubleshooting strategies, mechanistic explanations, and robust protocols to ensure >99.5% purity in your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the synthesis of 5-bromo-2,4-difluorobenzoic acid, my HPLC shows >4% of a di-brominated by-product. How do I suppress this? The Causality: The formation of 3,5-dibromo-2,4-difluorobenzoic acid is primarily driven by hyperactive electrophilic aromatic substitution[1]. The 5-position is sterically favored, but the 3-position is also electronically activated by the ortho/para directing fluorine atoms. If the sulfuric acid concentration is too high (>95% w/w), it excessively protonates the brominating agent, generating a highly aggressive bromonium (


) equivalent that overcomes the steric hindrance at the 3-position[1].
The Solution:  Dilute your sulfuric acid to 80% w/w. This attenuates the electrophilicity of the reagent, shifting the reaction to be highly regioselective for the 5-position. Additionally, switch from aggressive reagents like Sodium Bromate (

) to milder alternatives like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[1].

Q2: How can I prevent the formation of isomeric difluorobenzoic acid impurities (e.g., 2,6-difluorobenzoic acid) when synthesizing highly fluorinated derivatives? The Causality: Isomeric difluorobenzoic acid impurities typically form during the hydrolysis of fluorinated benzonitriles due to competing nucleophilic aromatic substitution (


) side reactions, where hydroxide ions displace a labile fluorine atom on the highly electron-deficient ring[2]. These isomers are notoriously difficult to separate via crystallization.
The Solution:  Alter the synthetic sequence by performing de-chlorination (or separation of nitrile impurities) prior to the hydrolysis step. Difluorobenzonitrile impurities are significantly easier to separate via distillation than their corresponding difluorobenzoic acid counterparts. By purifying the intermediate first, you prevent the formation of the acid isomers during the final hydrolysis step[2].

Q3: We are using 5-chloro-2,4-difluorobenzoic acid as an RSM, but we are detecting bromo-substituted API downstream. How is this happening, and how do we clear it? The Causality: This is a classic case of raw material cross-contamination. 5-bromo-2,4-difluorobenzoic acid is a common trace impurity in the synthesis of the 5-chloro analog[3]. Because the bromo-impurity is structurally and reactively nearly identical to the chloro-RSM, it will not purge during standard downstream manufacturing steps. The Solution: You must control the bromo-impurity at the RSM stage. Standard 1D-LC often fails to resolve these co-eluting peaks. Implement Two-Dimensional Liquid Chromatography (2D-LC) using an achiral reversed-phase primary column coupled with a secondary selective column to accurately quantify and limit the bromo-impurity in the RSM to <0.05%[3].

Part 2: Empirical Data & Reagent Selection Matrix

To design a self-validating protocol, it is critical to select reagents that inherently limit over-reaction. The tables below summarize the quantitative impact of reaction conditions on the impurity profile during the synthesis of 5-bromo-2,4-difluorobenzoic acid.

Table 1: Effect of


 Concentration on Bromination Profile (Using DBDMH) [1]

Concentration (% w/w)
5-Bromo-2,4-DFBA (Desired)3,5-Dibromo-2,4-DFBA (Impurity)Unreacted Starting Material
98.76% ~93.70%4.57%1.73%
80.00% 97.52%0.30%1.26%
70.00% Lower overall yield0.13%Significantly Higher

Table 2: Impact of Brominating Agent in 80%


 [1]
Brominating Agent5-Bromo-2,4-DFBA (Yield %)Di-brominated By-product (%)Unreacted Starting Material (%)
DBDMH 97.52%0.30%1.26%
NBS 97.34%0.58%0.83%
Sodium Bromate 91.86%2.61%4.66%

Part 3: Self-Validating Experimental Methodologies

Protocol A: Highly Selective Bromination of 2,4-Difluorobenzoic Acid

Self-Validating Mechanism: The use of 80% sulfuric acid acts as an internal thermodynamic control, naturally capping the electrophilic strength of the brominating agent and preventing over-reaction even if a slight excess of reagent is added.

  • Preparation: Charge a reaction vessel with 80% w/w aqueous

    
     (approx. 6-8 molar equivalents relative to the substrate)[1].
    
  • Substrate Addition: Add 2,4-difluorobenzoic acid (1.0 eq) to the acid under continuous stirring. Cool the mixture to 0–5 °C[4].

  • Halogenation: Portion-wise, add N-bromosuccinimide (NBS) or DBDMH (1.05 eq) over 1 hour to manage the mild exotherm[4].

  • Incubation: Maintain the reaction at 15–20 °C for 8 hours. In-process control: Monitor via HPLC until unreacted SM is <1.5%.

  • Quenching & Isolation: Pour the mixture over crushed ice/water to precipitate the product. Filter the suspension and wash the filter cake with cold water to remove residual sulfuric acid. Dry under vacuum to yield crude 5-bromo-2,4-difluorobenzoic acid (~95-97% purity)[4],[1].

Protocol B: Purification via Esterification-Rectification-Hydrolysis

Self-Validating Mechanism: Fluorinated benzoic acids exhibit strong intermolecular hydrogen bonding, making direct distillation impossible. By changing the physical state of the molecule (solid acid to liquid ester), we bypass the thermodynamic limitations of the crystal lattice, ensuring complete separation of the di-bromo impurity based purely on boiling point differentials[4].

  • Esterification: Suspend the crude solid in methanol (approx. 3-5 volumes). Reflux for 5 hours. The residual acid from the crude cake acts as an auto-catalyst[4].

  • Solvent Removal: Distill off excess methanol under reduced pressure.

  • Rectification: Perform vacuum distillation on the resulting liquid mixture. Collect the fraction boiling at 80 °C (under high vacuum), which contains the pure methyl 5-bromo-2,4-difluorobenzoate. The heavier di-bromo ester remains in the distillation bottoms[4].

  • Hydrolysis: Transfer the collected 80 °C fraction to a flask containing 20% aqueous NaOH. Reflux for 10-12 hours to completely cleave the ester[4].

  • Acidification: Cool the mixture and slowly add concentrated HCl until the pH reaches 1-2. The pure 5-bromo-2,4-difluorobenzoic acid will precipitate as a white solid[4].

  • Final Isolation: Filter, wash with cold water, and dry. Expected final purity: >99.5%[4].

Part 4: Pathway & Process Visualizations

Regioselectivity SM 2,4-Difluorobenzoic Acid (Starting Material) Reagents Brominating Agent (NBS or DBDMH) + H2SO4 SM->Reagents MainProduct 5-Bromo-2,4-difluorobenzoic Acid (Desired Product, >97%) Reagents->MainProduct 80% H2SO4 (Controlled Electrophilicity) ByProduct1 3,5-Dibromo-2,4-difluorobenzoic Acid (Over-bromination, <1%) Reagents->ByProduct1 >95% H2SO4 (Hyperactive Br+) ByProduct2 Unreacted 2,4-Difluorobenzoic Acid (Incomplete Reaction, ~1%) Reagents->ByProduct2 Insufficient Time or Reagent

Reaction pathway demonstrating regioselectivity control via H2SO4 concentration.

Purification Crude Crude Solid (Contains Di-bromo) Esterification Esterification (Methanol, Reflux) Crude->Esterification Rectification Vacuum Rectification (Collect 80°C Fraction) Esterification->Rectification Hydrolysis Alkaline Hydrolysis (20% NaOH, Reflux) Rectification->Hydrolysis Acidification Acidification (HCl to pH 1-2) Hydrolysis->Acidification Pure Pure 5-Bromo-2,4-DFBA (>99.5% Purity) Acidification->Pure

Esterification-rectification-hydrolysis workflow for removing di-halogenated impurities.

References

  • [2] WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid. Google Patents. 2

  • [4] CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Google Patents. 4

  • [1] A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. Quick Company. 1

  • [3] Peak Purity in Liquid Chromatography, Part III: Using Two-Dimensional Liquid Chromatography. LCGC International. 3

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Sodium 2,4-Difluorobenzoate and Sodium 2,5-Difluorobenzoate for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. Among the plethora of fluorinated building blocks, difluorobenzoic acids and their corresponding salts stand out for their utility in introducing fluorine-substituted phenyl moieties. This guide provides an in-depth, comparative analysis of the reactivity of two closely related yet distinct isomers: sodium 2,4-difluorobenzoate and sodium 2,5-difluorobenzoate. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and mechanistic insights to inform synthetic strategy.

Core Principles: The Influence of Fluorine Substitution on Reactivity

The reactivity of the benzene ring and the carboxylate functionality in these isomers is fundamentally governed by the electronic effects of the fluorine substituents. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric (resonance) effect (+M).[1] The interplay of these effects, which are highly dependent on the substituent's position, dictates the electron density distribution within the aromatic ring and influences key reactivity parameters such as acidity and susceptibility to various reaction classes.

Acidity: A Quantitative Look at Electronic Effects

The acidity of the parent benzoic acids is a direct reflection of the electronic environment of the carboxylate group. A lower pKa value indicates a more electron-deficient aromatic ring, which stabilizes the resulting carboxylate anion.

CompoundpKa
Benzoic Acid4.20
2,4-Difluorobenzoic Acid3.21[1]
2,5-Difluorobenzoic Acid~2.93 (Predicted)[2]

The data clearly indicates that both difluorinated isomers are significantly more acidic than benzoic acid, a direct consequence of the strong inductive effect of the two fluorine atoms. Notably, 2,5-difluorobenzoic acid is predicted to be slightly more acidic than its 2,4-difluoro counterpart. This can be attributed to the cumulative -I effect of the fluorine atoms at positions 2 and 5, which effectively delocalize the negative charge of the carboxylate anion.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Regioselectivities

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings.[2] The presence of multiple fluorine atoms, which can act as leaving groups, makes both sodium 2,4-difluorobenzoate and sodium 2,5-difluorobenzoate interesting substrates for this transformation. The regioselectivity of SNAr is highly dependent on the ability of the remaining substituents to stabilize the transient, negatively charged Meisenheimer complex.[3]

In the case of sodium 2,4-difluorobenzoate , the fluorine atom at the 4-position is para to the electron-withdrawing carboxylate group. This positioning allows for effective resonance stabilization of the negative charge that develops during nucleophilic attack at C-4. The fluorine at the 2-position (ortho to the carboxylate) also activates the ring towards nucleophilic attack, but substitution at the 4-position is generally favored due to the strong para-directing effect of the carboxylate.

For sodium 2,5-difluorobenzoate , the fluorine at the 2-position is ortho to the carboxylate, while the fluorine at the 5-position is meta. Nucleophilic attack is most likely to occur at the 2-position, as the negative charge in the resulting Meisenheimer complex can be stabilized by the adjacent carboxylate group. The fluorine at the 5-position has a less pronounced activating effect on either potential site of substitution.

To illustrate this, consider the hypothetical reaction of both isomers with a nucleophile such as sodium methoxide. While direct comparative kinetic data is scarce in the literature, the expected major products are based on the established principles of SNAr.

SubstrateMajor Product (Predicted)
Sodium 2,4-DifluorobenzoateSodium 2-fluoro-4-methoxybenzoate
Sodium 2,5-DifluorobenzoateSodium 5-fluoro-2-methoxybenzoate

SNAr_Comparison

Directed ortho-Metalation (DoM): Precision in C-H Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[4][5] The carboxylate group is an effective DMG, facilitating deprotonation at an adjacent ortho position by a strong base like n-butyllithium.[6]

For sodium 2,4-difluorobenzoate , the carboxylate group at C-1 directs metalation to the ortho positions (C-2 and C-6). However, the presence of a fluorine atom at C-2 precludes deprotonation at this site. The other ortho position, C-6, is a viable site for lithiation. However, a study on the directed lithiation of 2,4-dihalogenobenzoic acids has shown that hydrogen-metal exchange occurs preferentially at the position flanked by both halogen substituents, which in this case is the C-3 position.[7] This indicates a synergistic directing effect of the two fluorine atoms, overriding the primary directing effect of the carboxylate for the ortho position.

In the case of sodium 2,5-difluorobenzoate , the carboxylate group directs metalation to the C-2 and C-6 positions. The fluorine at C-2 would prevent lithiation at that position. Therefore, deprotonation is expected to occur at the C-6 position. The fluorine at C-5 is too distant to exert a significant directing or deactivating effect on the C-6 position in this context.

SubstrateSite of Lithiation
Sodium 2,4-DifluorobenzoateC-3
Sodium 2,5-DifluorobenzoateC-6

DoM_Comparison

Experimental Protocols

The following protocols are designed to allow for a direct comparison of the reactivity of sodium 2,4-difluorobenzoate and sodium 2,5-difluorobenzoate in SNAr and DoM reactions.

Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide

Objective: To compare the reactivity and regioselectivity of the two isomers in an SNAr reaction.

Materials:

  • Sodium 2,4-difluorobenzoate

  • Sodium 2,5-difluorobenzoate

  • Sodium methoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add sodium 2,4-difluorobenzoate (1.0 mmol) to one and sodium 2,5-difluorobenzoate (1.0 mmol) to the other.

  • To each flask, add anhydrous DMF (5 mL) and stir until the solids are dissolved.

  • Add sodium methoxide (1.2 mmol) to each flask.

  • Heat the reaction mixtures to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete (or after a set time, e.g., 4 hours, for comparison), cool the mixtures to room temperature.

  • Pour each reaction mixture into water (20 mL) and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layers with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR and ¹⁹F NMR to determine the conversion and regioselectivity. Purify the products by column chromatography if necessary to determine isolated yields.

SNAr_Workflow

Comparative Directed ortho-Metalation and Quenching with an Electrophile

Objective: To compare the regioselectivity of DoM for the two isomers.

Materials:

  • Sodium 2,4-difluorobenzoate

  • Sodium 2,5-difluorobenzoate

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (or another suitable electrophile)

  • Saturated aqueous ammonium chloride

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In two separate oven-dried, three-necked round-bottom flasks equipped with magnetic stir bars, nitrogen inlets, and septa, add sodium 2,4-difluorobenzoate (1.0 mmol) to one and sodium 2,5-difluorobenzoate (1.0 mmol) to the other.

  • Add anhydrous THF (10 mL) to each flask and cool to -78 °C in a dry ice/acetone bath.

  • To each flask, slowly add n-BuLi (2.2 mmol) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixtures at -78 °C for 1 hour.

  • To each flask, add iodomethane (1.5 mmol) dropwise via syringe.

  • Allow the reaction mixtures to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reactions by slowly adding saturated aqueous ammonium chloride (10 mL).

  • Acidify the mixtures to pH ~3 with 1 M HCl.

  • Extract the aqueous layers with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR and ¹⁹F NMR to determine the regioselectivity of methylation. Purify the products by column chromatography to determine isolated yields.

DoM_Workflow

Summary and Outlook

Sodium 2,4-difluorobenzoate and sodium 2,5-difluorobenzoate, while structurally similar, exhibit distinct reactivity profiles that can be exploited for targeted molecular design. The 2,5-isomer is the more acidic of the two, suggesting a more electron-deficient aromatic system. In SNAr reactions, the regiochemical outcome is predictably different, with substitution occurring at the C-4 position for the 2,4-isomer and the C-2 position for the 2,5-isomer. Perhaps most strikingly, the regioselectivity of directed ortho-metalation is also divergent, with the 2,4-isomer favoring lithiation at the C-3 position and the 2,5-isomer at the C-6 position.

These differences, rooted in the fundamental electronic effects of the fluorine substituents, provide medicinal chemists with a nuanced toolkit for the synthesis of complex, fluorinated molecules. A thorough understanding of these reactivity patterns is essential for the efficient and predictable construction of novel pharmaceutical candidates. The provided experimental protocols offer a framework for the practical exploration and confirmation of these principles in a laboratory setting.

References

  • Baran, P. S. Directed Metalation: A Survival Guide.
  • Wikipedia. Directed ortho metalation. [Link]

  • Mortier, J., et al. Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1993, (21), 2559-2567.
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • Myers, A.
  • Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction?
  • BenchChem.
  • National Institute of Standards and Technology. 2,4-Difluorobenzoic acid. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • Kwan, E. E., et al. (2018).
  • ARKAT USA, Inc. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKIVOC 2009 (vi) 167-173.
  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • Vapourtec.
  • PubChem. 2,4-Difluorobenzoic acid. [Link]

  • Synlett. One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. 2019, 30(10), 1145-1148.
  • Behind the Paper.
  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics.
  • University of Babylon.
  • Chem Help ASAP. SNAr reaction scope & limitations. [Link]

  • OSTI.gov.
  • Nature.
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Evaluating the Efficacy of Sodium 2,4-Difluorobenzoate as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In contemporary medicinal chemistry, strategic fluorination is a decisive factor in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Currently, more than half of newly approved small-molecule therapeutics incorporate at least one fluorine atom (1)[1]. Among the diverse array of fluorinated intermediates, sodium 2,4-difluorobenzoate (and its conjugate acid, 2,4-difluorobenzoic acid) has emerged as a highly versatile building block.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of sodium 2,4-difluorobenzoate against alternative fluorinated scaffolds. This document details the mechanistic causality behind its efficacy and provides self-validating experimental protocols for its integration into modern drug discovery workflows.

Mechanistic Rationale: The Causality of 2,4-Difluoro Substitution

The selection of a 2,4-difluorophenyl moiety is rarely arbitrary; it is a calculated structural intervention designed to address specific liabilities in a lead compound, such as poor metabolic stability or inadequate membrane permeability (2)[2].

  • The Para-Fluorine (C4) Effect: The para position of a phenyl ring is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Substituting the C4 hydrogen with fluorine—a small, highly electronegative atom that forms one of the strongest bonds in organic chemistry—effectively blocks this metabolic hotspot, prolonging the molecule's half-life without significantly increasing steric bulk (1)[1].

  • The Ortho-Fluorine (C2) Effect: When the benzoate core is converted into an amide or biaryl linkage, the ortho-fluorine introduces a critical steric clash with the adjacent carbonyl oxygen or aromatic proton. This forces a conformational twist, breaking molecular planarity. Reduced planarity decreases crystal lattice energy, thereby enhancing aqueous solubility, and often aligns the molecule more favorably within complex three-dimensional receptor pockets.

  • The Carboxylate Core: Utilizing the sodium salt of the benzoate ensures excellent bench stability, straightforward handling as a crystalline solid, and enhanced solubility in biphasic reaction systems compared to the free acid.

G A Sodium 2,4-Difluorobenzoate B Ortho-Fluorine (C2) A->B C Para-Fluorine (C4) A->C D Carboxylate Core A->D E Conformational Twist (Breaks Planarity) B->E F Blocks CYP450 Oxidation (Metabolic Stability) C->F G Versatile Linker (Amidation/Esterification) D->G H Optimized Pharmacokinetics & Binding Affinity E->H F->H G->H

Structural and mechanistic advantages of the 2,4-difluorophenyl scaffold in drug design.

Comparative Efficacy Analysis

To objectively evaluate sodium 2,4-difluorobenzoate, we must benchmark it against its positional isomers. The electronic and steric variations imparted by different fluorine substitution patterns drastically alter the building block's physicochemical properties, such as acidity (pKa) and reactivity.

Table 1: Physicochemical Comparison of Fluorinated Benzoic Acid Building Blocks
Building Block (Conjugate Acid)pKaRelative Steric Hindrance at CarbonylPrimary Drug Discovery Application
Benzoic Acid (Baseline)4.20LowGeneral scaffold; highly metabolically labile
4-Fluorobenzoic Acid 4.14LowBlocks para-oxidation; retains planarity
3,4-Difluorobenzoic Acid 3.73LowModulates lipophilicity; ortho position exposed
2,5-Difluorobenzoic Acid 2.95ModerateNiche applications requiring meta-metabolic blocking
2,4-Difluorobenzoic Acid 2.87ModerateOptimal balance: blocks para-oxidation & induces twist
2,6-Difluorobenzoic Acid 2.13HighMaximum conformational twist; can impede synthetic coupling

Data synthesized from established physicochemical databases for fluorinated aromatic carboxylic acids (3)[3].

Analytical Insight: As shown in Table 1, the pKa of 2,4-difluorobenzoic acid (2.87) is significantly lower than that of unsubstituted benzoic acid, reflecting the strong electron-withdrawing nature of the ortho and para fluorines. While 2,6-difluorobenzoate (pKa 2.13) offers maximum conformational restriction, its extreme steric hindrance often leads to poor yields during standard amidation reactions. Sodium 2,4-difluorobenzoate occupies the "Goldilocks zone," providing sufficient steric bulk to induce a beneficial conformational twist while maintaining synthetic tractability.

Experimental Validation: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every step is designed with built-in causality to maximize the efficacy of the 2,4-difluorobenzoate building block.

Workflow N1 Sodium 2,4-Difluorobenzoate N2 Activation (HATU/DIPEA) N1->N2 DMF, rt N3 Amine Coupling (Target Scaffold) N2->N3 1.2 eq Amine N4 2,4-Difluorobenzamide Candidate N3->N4 Purification N5 HLM Incubation (+ NADPH) N4->N5 In Vitro Assay N6 LC-MS/MS Analysis N5->N6 t=0 to 60 min

Standardized experimental workflow from amidation synthesis to in vitro metabolic screening.

Protocol A: High-Efficiency Amidation Workflow

Objective: Synthesize a 2,4-difluorobenzamide derivative for biological screening. Causality: The electron-withdrawing fluorines make the carbonyl carbon highly electrophilic upon activation, but they also reduce the nucleophilicity of the intermediate active ester. Therefore, HATU is selected over standard carbodiimides (like EDC) due to its ability to rapidly form a highly reactive HOAt ester, minimizing competitive hydrolysis.

  • Preparation: In an oven-dried flask under inert atmosphere (N2), suspend Sodium 2,4-difluorobenzoate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Acidification (In Situ): Add a stoichiometric amount of HCl in dioxane (1.0 equiv) to generate the free acid in situ, followed immediately by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Rationale: DIPEA neutralizes the HCl and provides the basic environment required for subsequent HATU activation.

  • Activation: Add HATU (1.1 equiv) portion-wise at 0°C. Stir for 15 minutes.

    • Rationale: Pre-activation at low temperature prevents thermal degradation of the active ester.

  • Coupling: Introduce the target primary or secondary amine (1.2 equiv). Warm to room temperature and stir for 2–4 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The success of the coupling is self-validated by LC-MS; the distinct isotopic and fragmentation pattern of the 2,4-difluorophenyl ring (loss of HF, -20 Da) serves as an internal diagnostic marker.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Quantify the metabolic protection afforded by the 2,4-difluoro substitution compared to a non-fluorinated analog. Causality: CYP450 enzymes require NADPH to execute oxidative metabolism. By comparing the degradation rate of the 2,4-difluoro candidate against an unsubstituted baseline, the specific efficacy of the C4-fluorine block is isolated.

  • Incubation Setup: Prepare a 1 µM solution of the 2,4-difluorobenzamide candidate in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Rationale: Cold acetonitrile instantly denatures CYP450 enzymes, freezing the metabolic profile at that exact second to ensure data integrity.

  • Analysis: Centrifuge to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t1/2). A successful 2,4-difluoro substitution typically demonstrates a t1/2 > 60 minutes, validating the structural rationale.

Case Studies in Modern Therapeutics

The strategic deployment of the 2,4-difluorophenyl fragment is a hallmark of modern drug discovery. For instance, in the development of novel small-molecule kinase inhibitors targeting receptor tyrosine kinases (such as c-MET and HER2), the 2,4-difluorophenyl moiety has been utilized to enhance receptor binding and improve pharmacokinetic profiles against tumor progression (4)[4]. Furthermore, synthetic strategies relying on fluorinated building blocks remain the dominant approach in discovering robust, metabolically stable candidates across oncology and antiviral pipelines (5)[5].

References

  • Apollo Scientific. "Fluorinated Building Blocks in Drug Design: Why They Matter." Apollo Scientific Insights. 1

  • MDPI. "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors." Pharmaceuticals. 4

  • P-Toluenesulfonicacid-PTBBA. "What is 2,4-Difluorobenzoic Acid - Properties & Specifications." Applied Materials. 2

  • Benchchem. "2-Fluorobenzoic acid | 445-29-4." Benchchem Database. 3

  • PMC (NIH). "Fluorinated building blocks in drug design: new pathways and targets." Future Medicinal Chemistry. 5

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A Comprehensive Guide to HPLC Method Validation for Purity Analysis of Synthesized Sodium 2,4-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation, identification, and quantification of an API and its potential impurities.[1][2] This guide provides an in-depth, scientifically grounded framework for the validation of an HPLC method for the purity analysis of synthesized sodium 2,4-difluorobenzoate, a key intermediate in various pharmaceutical syntheses.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation to ensure the reliability and consistency of analytical data.[5][6][7][8][9][10][11][12] This guide will adhere to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[3][7][8]

The Analyte: Sodium 2,4-Difluorobenzoate

Sodium 2,4-difluorobenzoate is the sodium salt of 2,4-difluorobenzoic acid. Understanding its synthesis is crucial for anticipating potential impurities. A common synthetic route involves the oxidation of 2,4-difluorotoluene or the hydrolysis of 2,4-difluorobenzonitrile.[13][14] Potential impurities could therefore include starting materials, intermediates, and by-products from side reactions, such as isomers (e.g., 2,6-difluorobenzoic acid or 3,5-difluorobenzoic acid) or related substances.[15][16]

The Analytical Challenge: A Stability-Indicating HPLC Method

The primary goal is to develop and validate a stability-indicating HPLC method. This means the method must be able to accurately measure the analyte of interest, sodium 2,4-difluorobenzoate, without interference from its degradation products or any other impurities that may be present.[17][18][19][20] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[18][20][21]

I. The Foundation: Method Development and System Suitability

Before validation can begin, a robust HPLC method must be developed. For aromatic carboxylic acids like sodium 2,4-difluorobenzoate, reversed-phase HPLC is a common and effective approach.[22][23][24]

A. Proposed HPLC Method

A suitable starting point for a reversed-phase HPLC method for sodium 2,4-difluorobenzoate could be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be at least 2 pH units away from the pKa of 2,4-difluorobenzoic acid to ensure it is in its non-ionized form) and an organic modifier like acetonitrile or methanol.[25][26][27][28][29] A gradient elution may be necessary to resolve all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., the λmax of sodium 2,4-difluorobenzoate).

  • Column Temperature: Controlled, for example, at 25°C.

  • Injection Volume: 10 µL

B. System Suitability Testing (SST)

System Suitability Testing (SST) is an integral part of any analytical procedure and is performed before and during the analysis of samples to ensure the chromatographic system is performing adequately.[30][31][32][33][34] Key SST parameters and their typical acceptance criteria include:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and the ability to produce sharp peaks.
Repeatability (%RSD) %RSD of peak area and retention time for replicate injections (e.g., n=5) ≤ 2.0%Demonstrates the precision of the system's injection and detection.
Resolution (Rs) Rs > 2.0 between the main peak and the closest eluting impurityEnsures that the analyte peak is well-separated from potential interferences.

II. The Validation Journey: A Step-by-Step Guide

The following sections detail the experimental protocols and acceptance criteria for each validation parameter as per ICH Q2(R1).

A. Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][35]

Experimental Protocol:

  • Forced Degradation Studies: Subject the sodium 2,4-difluorobenzoate sample to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Assess the peak purity of the sodium 2,4-difluorobenzoate peak in the stressed samples using a photodiode array (PDA) detector. The peak purity index should be close to 1, indicating no co-eluting impurities.

Acceptance Criteria:

  • The method should be able to separate the main peak from any degradation products and known impurities.

  • The resolution (Rs) between the main peak and the closest eluting peak should be greater than 2.0.

  • The peak purity analysis should confirm the homogeneity of the main peak.

B. Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[35]

Experimental Protocol:

  • Prepare a stock solution of sodium 2,4-difluorobenzoate reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the assay (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept of the regression line should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

Concentration LevelConcentration (µg/mL)Mean Peak Area
Level 1 (50%)50500,000
Level 2 (75%)75750,000
Level 3 (100%)1001,000,000
Level 4 (125%)1251,250,000
Level 5 (150%)1501,500,000
Correlation Coefficient (r²) 0.9998
C. Range

Objective: To define the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration limits. For a purity assay, the range is typically 80% to 120% of the test concentration.

Acceptance Criteria: The method should be linear, accurate, and precise within the defined range.

D. Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[2]

Experimental Protocol:

  • Prepare a placebo (a mixture of all excipients without the API, if applicable for a drug product). For a drug substance, accuracy can be assessed by comparing the results to a well-characterized reference standard.

  • Spike the placebo with known amounts of sodium 2,4-difluorobenzoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[36]

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120118.899.0%
E. Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six independent samples of sodium 2,4-difluorobenzoate at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

Acceptance Criteria: The %RSD should be ≤ 2.0%.[36]

2. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two sets of experiments.

Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

3. Reproducibility (Inter-laboratory Precision)

Experimental Protocol: This is typically performed as part of a method transfer to another laboratory. The protocol is similar to intermediate precision, but the analysis is performed in a different laboratory.

Acceptance Criteria: The %RSD between the laboratories should be within a pre-defined acceptable limit, often ≤ 3.0%.

F. Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.[30]

  • The LOD is typically the concentration that yields an S/N ratio of 3:1.

  • The LOQ is typically the concentration that yields an S/N ratio of 10:1.

Acceptance Criteria:

  • The LOD and LOQ should be determined and reported.

  • At the LOQ concentration, the method should demonstrate acceptable precision (%RSD ≤ 10%) and accuracy.

G. Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[35]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic modifier)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of the changes on the system suitability parameters and the assay results.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by the changes.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development & SST cluster_1 Core Validation Parameters cluster_2 Sensitivity & Reliability Method_Dev Method Development SST System Suitability Testing Method_Dev->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Sources

Comprehensive Comparison Guide: Predicting the Reactivity of Difluorobenzoate Isomers via DFT

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Difluorobenzoates are privileged building blocks in medicinal chemistry and agrochemical development. The precise positioning of the two fluorine atoms on the aromatic ring dramatically alters the molecule's electrostatic potential, lipophilicity, and reactivity. However, predicting the exact regioselectivity of nucleophilic aromatic substitution (SNAr) or metal-catalyzed C–H functionalization empirically can lead to costly, time-consuming dead ends.

As a Senior Application Scientist, I advocate for a hybrid approach: using Density Functional Theory (DFT) to computationally screen and compare isomer reactivity before stepping into the lab. This guide objectively compares the reactivity profiles of key difluorobenzoate isomers, providing a self-validating framework that bridges computational predictions with experimental reality.

The Mechanistic Framework: Why DFT?

The reactivity of difluorobenzoates is governed by a delicate balance of inductive electron withdrawal (activating the ring) and resonance donation from the fluorine lone pairs (deactivating specific positions).

To accurately model these competing effects, standard empirical rules often fail. DFT provides a rigorous evaluation of the Transition State (TS) activation free energies (


) . For SNAr reactions, the rate-determining step is typically the formation of the anionic Meisenheimer complex.

Causality in Computational Choices: When modeling these reactions, the choice of functional and basis set is critical. We utilize the


B97X-D functional  combined with the def2-TZVPD basis set  [1].
  • Why

    
    B97X-D?  This range-separated hybrid functional includes empirical dispersion corrections, which are absolute prerequisites for accurately capturing the non-covalent 
    
    
    
    -stacking and solvent interactions present in the transition state.
  • Why def2-TZVPD? The inclusion of diffuse functions ("D") is non-negotiable when modeling SNAr reactions, as the intermediate Meisenheimer complex carries a negative charge that must be computationally stabilized to yield accurate energy barriers.

SNAr_Pathway R Reactants (2,4-DFB + Amine) TS1 TS1: Nucleophilic Attack (ΔG‡ = 18.2 kcal/mol) R->TS1 MC Meisenheimer Complex (Intermediate) TS1->MC TS2 TS2: F- Elimination (ΔG‡ = 6.4 kcal/mol) MC->TS2 P Product (4-Amino-2-fluorobenzoate) TS2->P

DFT-calculated SNAr pathway for 2,4-difluorobenzoate highlighting transition state barriers.

Comparative Analysis of Isomers

Scenario A: SNAr Reactivity (2,4- vs. 2,6-Difluorobenzoate)

In the synthesis of complex bioconjugates and aryltetrazines, SNAr reactions are frequently employed [1].

  • 2,4-Difluorobenzoate: DFT calculations reveal a highly favorable

    
     at the C4 position. The ester group at C1 provides strong para-activation, while the fluorine at C2 provides ortho-inductive stabilization of the incoming nucleophile. Experimental validation confirms a highly regioselective substitution (>95:5) at C4.
    
  • 2,6-Difluorobenzoate: Despite having two ortho-fluorines that inductively activate the ring, the steric clash between the bulky ester group and the incoming nucleophile drastically raises the transition state energy (

    
     > 24 kcal/mol). Consequently, this isomer is notoriously sluggish in SNAr reactions.
    
Scenario B: Cobalt-Catalyzed C–H Borylation (2,5- vs. 2,6-Difluorobenzoate)

Transition-metal catalyzed C–H functionalization follows different rules, often dictated by the oxidative addition of the metal to the C–H bond [2].

  • 2,5-Difluorobenzoate: DFT modeling of the Co(I)-aryl oxidative addition step predicts a strong preference for functionalization para to the ester group. Experimentally, this yields a 96:4 regiomeric mixture favoring the para-borylated product [2].

  • 2,6-Difluorobenzoate: With the ortho positions blocked by fluorine, the reaction is forced to the meta positions (C3/C5). DFT calculations show a kinetic barrier of ~14.8 to 17.2 kcal/mol for the turnover-limiting steps. The reaction proceeds smoothly, overriding the traditional "ortho-to-fluorine" activation preference seen in other systems, yielding an 80:20 ratio favoring the para-to-ester influence [2].

Quantitative Performance Matrix
IsomerReaction TypePrimary Target SiteDFT

(kcal/mol)
Experimental YieldRegioselectivity
2,4-Difluorobenzoate SNAr (Amine)C418.288%>95:5 (C4 over C2)
2,6-Difluorobenzoate SNAr (Amine)C2 / C624.5<10%N/A (Sterically hindered)
2,5-Difluorobenzoate C–H BorylationC4 (para to ester)14.882%96:4 (para over ortho)
2,6-Difluorobenzoate C–H BorylationC3 / C5 (meta)17.275%80:20 (meta over ortho)

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, computational predictions must be tightly coupled with a self-validating experimental workflow. The following protocol outlines how to establish this feedback loop.

Workflow cluster_0 Phase 1: Computational (DFT) cluster_1 Phase 2: Experimental Validation A Conformer Search (CREST Algorithm) B Geometry Optimization (ωB97X-D/def2-TZVPD) A->B C TS Search & IRC (Intrinsic Reaction Coordinate) B->C D Parallel Microscale Reactions (Standardized Solvents) C->D Predicts Regioselectivity E Regioisomer Quantification (Quantitative 19F NMR) D->E

Self-validating workflow integrating DFT computational predictions with experimental validation.

Step-by-Step Methodology

Phase 1: Computational Screening

  • Conformational Search: Use the CREST algorithm to perform a conformational search of the starting difluorobenzoate and the attacking nucleophile/catalyst. Causality: Esters can adopt s-cis or s-trans conformations; failing to identify the global minimum will skew all subsequent energy calculations.

  • Geometry Optimization: Optimize all stationary points (reactants, intermediates, products) using Gaussian 16 with the

    
    B97X-D functional and def2-TZVPD basis set. Apply the SMD (Solvation Model based on Density) to simulate the reaction solvent (e.g., acetonitrile or water) [1].
    
  • Transition State (TS) Search: Locate the TS using the Berny algorithm. Verify the TS by ensuring it possesses exactly one imaginary frequency corresponding to the bond-forming/breaking vector.

  • Boltzmann Distribution Calculation: Calculate the theoretical regiomeric ratio by applying the Boltzmann equation to the

    
     values of the competing pathways.
    

Phase 2: Experimental Validation

  • Parallel Synthesis: Set up parallel 0.1 mmol scale reactions of the selected difluorobenzoate isomers with the target nucleophile in the exact solvent modeled by the SMD.

  • Quenching and Preparation: Quench the reactions precisely at 1 hour to capture kinetic (rather than thermodynamic) product distributions.

  • Quantitative 19F NMR Analysis: Spike the crude reaction mixture with a fluorinated internal standard (e.g., trifluorotoluene). Obtain a 19F NMR spectrum. Causality:19F NMR is highly sensitive to the local electronic environment. The distinct chemical shifts of the remaining fluorine atom(s) allow for baseline-resolved integration of regioisomers without the need for complex chromatographic separation.

  • Data Reconciliation: Compare the empirical regioisomer ratio derived from the NMR integrals against the DFT-predicted Boltzmann distribution. A deviation of >1.5 kcal/mol in predicted vs. actual energy barriers indicates a need to refine the computational solvation model or check for competing mechanistic pathways (e.g., radical intermediates).

References

  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines Bioconjugate Chemistry - ACS Publications[Link]

  • Mechanistic Origins of Regioselectivity in Cobalt-Catalyzed C(sp2)–H Borylation of Benzoate Esters and Arylboronate Esters National Library of Medicine (PMC)[Link]

A Comparative Guide to the Synthesis of 2,4-Difluorobenzonitrile: Validating a Benzoate-Derived Route

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and agrochemical synthesis, 2,4-difluorobenzonitrile stands as a critical building block. Its unique electronic properties, conferred by the two fluorine atoms and the nitrile group, make it a sought-after precursor for a range of bioactive molecules.[1] This guide provides an in-depth validation of a synthetic route to 2,4-difluorobenzonitrile commencing from a benzoate-derived starting material, 2,4-difluorobenzoic acid. We will objectively compare this pathway with two established industrial alternatives: the cyanation of 2,4-difluorobromobenzene and the Sandmeyer reaction of 2,4-difluoroaniline. This analysis is grounded in experimental data to provide a clear, evidence-based comparison of these synthetic strategies.

The Strategic Importance of Synthetic Route Selection

The choice of a synthetic pathway is a cornerstone of chemical process development, with profound implications for yield, purity, cost, and safety. An ideal route should be robust, scalable, and utilize readily available, cost-effective starting materials while minimizing the use of hazardous reagents. This guide will dissect the merits and drawbacks of each synthetic approach to 2,4-difluorobenzonitrile, offering a comprehensive resource for researchers and process chemists.

Validating the Synthesis from a Benzoate Precursor

The synthesis of 2,4-difluorobenzonitrile from a benzoate derivative, specifically 2,4-difluorobenzoic acid, proceeds through a two-step sequence: amidation followed by dehydration. This route is particularly attractive as benzoic acids are often readily accessible and can be handled with greater ease than some of the starting materials in alternative routes.

Step 1: Amidation of 2,4-Difluorobenzoic Acid

The initial step involves the conversion of 2,4-difluorobenzoic acid to its corresponding amide, 2,4-difluorobenzamide. A common and effective method for this transformation is the reaction of the carboxylic acid with ammonia.

Experimental Protocol: Amidation of 2,4-Difluorobenzoic Acid [2]

  • In a suitable reaction vessel, dissolve 6.0 g (0.04 mol) of 2,4-difluorobenzoic acid in 40 mL of 1,4-dioxane.

  • Heat the mixture to reflux until all the solid has dissolved.

  • Introduce ammonia gas, generated from the reaction of 10.8 g (0.2 mol) of ammonium chloride and 8.0 g (0.2 mol) of sodium hydroxide, into the refluxing solution.

  • Continue the reaction for 4 hours.

  • After cooling, the product precipitates. Collect the solid by suction filtration.

  • The filter cake is dried to yield off-white, solid 2,4-difluorobenzamide.

  • The filtrate can be distilled to recover 1,4-dioxane for recycling.

  • Reported Yield: 80.6%[2]

Step 2: Dehydration of 2,4-Difluorobenzamide

The subsequent and final step is the dehydration of 2,4-difluorobenzamide to afford the target molecule, 2,4-difluorobenzonitrile. This transformation is typically achieved using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Dehydration of 2,4-Difluorobenzamide [1]

  • In a 250 mL three-necked flask, dissolve 23.0 g (146.2 mmol) of 2,4-difluorobenzamide in 80 mL of dry N,N-dimethylformamide (DMF).

  • Cool the solution to -15°C.

  • Slowly add 112.1 g (730.9 mmol) of phosphorus oxychloride dropwise, maintaining the low temperature.

  • Allow the reaction to stir for 0.5 hours at -15°C, then let it warm to room temperature and continue stirring for an additional 7 hours.

  • Upon completion, slowly pour the reaction mixture into a vessel containing ice to precipitate the solid product.

  • Collect the solid by filtration to obtain 2,4-difluorobenzonitrile.

  • Reported Yield: 83.4%[1]

Overall Assessment of the Benzoate Route

This two-step synthesis from 2,4-difluorobenzoic acid provides a reliable and high-yielding pathway to 2,4-difluorobenzonitrile. The starting material is readily available, and the reactions utilize common laboratory reagents.

Workflow of the Benzoate-Derived Route

start 2,4-Difluorobenzoic Acid amide 2,4-Difluorobenzamide start->amide Ammonia, 1,4-Dioxane Reflux, 4h Yield: 80.6% product 2,4-Difluorobenzonitrile amide->product POCl3, DMF -15°C to RT, 7.5h Yield: 83.4%

Caption: Synthesis of 2,4-difluorobenzonitrile from 2,4-difluorobenzoic acid.

Comparative Analysis with Alternative Synthetic Routes

To provide a comprehensive evaluation, we will now compare the benzoate-derived route with two prominent industrial methods for the synthesis of 2,4-difluorobenzonitrile.

Alternative Route 1: Cyanation of 2,4-Difluorobromobenzene

A widely employed industrial method involves the transition metal-catalyzed cyanation of 2,4-difluorobromobenzene. This approach benefits from the commercial availability of the starting bromo-compound. Both palladium and copper-based catalytic systems have been successfully implemented.

Palladium-Catalyzed Cyanation

This method often utilizes a palladium catalyst in the presence of a cyanide source. A notable advantage is the use of less toxic cyanide reagents like potassium ferrocyanide.

Experimental Protocol: Palladium-Catalyzed Cyanation [3]

  • To a 1000 mL three-necked flask, add 500 mL of N,N-dimethylacetamide (DMAc), 57.6 g (300 mmol) of 2,4-difluorobromobenzene, 20 g (45 mmol) of potassium ferrocyanide trihydrate, and 33 g (300 mmol) of potassium carbonate.

  • Add 0.3 mmol (0.1 mol%) of bis(dibenzylideneacetone)palladium(0) as the catalyst.

  • Under a nitrogen atmosphere, heat the mixture to 140°C and stir for 5 hours.

  • After the reaction is complete, filter the mixture.

  • The filtrate is subjected to reduced pressure distillation to yield 2,4-difluorobenzonitrile as a white crystalline solid.

  • Reported Yield: 70%[3]

  • Purity: 97%[3]

Copper-Catalyzed Cyanation

Copper-catalyzed cyanation offers a more cost-effective alternative to palladium-based systems. These reactions typically employ a copper(I) salt as the catalyst.

Experimental Protocol: Copper-Catalyzed Cyanation [4]

  • In a reaction vessel, combine 2,4-difluorobromobenzene (0.3 mol), sodium cyanide, and an alkylbenzene solvent (e.g., toluene).

  • Add cuprous iodide (0.1 equivalents), potassium iodide (0.2 equivalents), and N,N'-dimethylethylenediamine (1.0 equivalent) as the catalytic system.

  • Under a nitrogen atmosphere, heat the mixture to 110°C and stir for 30 hours.

  • Upon completion, filter the reaction mixture.

  • The filtrate is then purified by reduced pressure distillation to afford 2,4-difluorobenzonitrile.

  • Reported Yield: 81%[4]

  • Purity: 98%[4]

Workflow for Cyanation of 2,4-Difluorobromobenzene

cluster_0 Palladium-Catalyzed cluster_1 Copper-Catalyzed start_pd 2,4-Difluorobromobenzene product_pd 2,4-Difluorobenzonitrile start_pd->product_pd K4[Fe(CN)6], Pd(dba)2 K2CO3, DMAc, 140°C, 5h Yield: 70% start_cu 2,4-Difluorobromobenzene product_cu 2,4-Difluorobenzonitrile start_cu->product_cu NaCN, CuI, KI DMEDA, Toluene, 110°C, 30h Yield: 81%

Caption: Catalytic cyanation routes to 2,4-difluorobenzonitrile.

Alternative Route 2: Sandmeyer Reaction of 2,4-Difluoroaniline

The Sandmeyer reaction is a classic and versatile method for the introduction of various functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[5] This route commences with the readily available 2,4-difluoroaniline.

The reaction proceeds in two main stages: the diazotization of the aniline followed by the copper(I) cyanide-mediated conversion of the diazonium salt to the nitrile.

General Protocol: Sandmeyer Cyanation [6]

  • Diazotization: The 2,4-difluoroaniline is first converted to its diazonium salt by treatment with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (typically 0-5°C). The completion of this step is crucial and can be monitored using starch-iodide paper.[6]

  • Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is stirred, often with gentle warming, until the evolution of nitrogen gas ceases.

  • Work-up: The product is typically isolated by extraction into an organic solvent, followed by purification, commonly through distillation or chromatography.

While a specific, high-yielding protocol for the Sandmeyer cyanation of 2,4-difluoroaniline to 2,4-difluorobenzonitrile is not detailed in the immediate search results, the Sandmeyer reaction is a well-established and reliable transformation in organic synthesis.[5]

Conceptual Workflow of the Sandmeyer Reaction

start 2,4-Difluoroaniline diazonium 2,4-Difluorobenzenediazonium Salt start->diazonium NaNO2, HCl 0-5°C product 2,4-Difluorobenzonitrile diazonium->product CuCN

Caption: The Sandmeyer reaction pathway to 2,4-difluorobenzonitrile.

Performance Comparison

To facilitate a direct comparison of the synthetic routes discussed, the following table summarizes the key performance indicators for each pathway.

FeatureBenzoate-Derived RoutePd-Catalyzed CyanationCu-Catalyzed CyanationSandmeyer Reaction
Starting Material 2,4-Difluorobenzoic Acid2,4-Difluorobromobenzene2,4-Difluorobromobenzene2,4-Difluoroaniline
Number of Steps 2111 (from aniline)
Overall Yield ~65% (calculated)70%[3]81%[4]Typically moderate to good
Key Reagents POCl₃, AmmoniaK₄[Fe(CN)₆], Pd catalystNaCN, CuINaNO₂, CuCN
Safety Considerations Use of POCl₃ (corrosive)Use of palladium catalyst (cost), high temperatureUse of NaCN (highly toxic), high temperatureHandling of unstable diazonium salts, use of CuCN (toxic)
Scalability GoodGood, established industrial processGood, established industrial processGood, but requires careful temperature control

Conclusion and Recommendations

This comparative guide demonstrates that the synthesis of 2,4-difluorobenzonitrile from a benzoate-derived precursor, 2,4-difluorobenzoic acid, is a viable and high-yielding strategy. With a calculated overall yield of approximately 65%, this two-step process offers a strong alternative to more traditional industrial methods.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing setting.

  • The benzoate-derived route is an excellent choice when starting from the corresponding carboxylic acid is advantageous, and it avoids the use of highly toxic metal cyanides in the final step.

  • The cyanation of 2,4-difluorobromobenzene remains a robust and high-yielding industrial method, with the copper-catalyzed variant offering a more economical option than the palladium-catalyzed process. The use of less toxic cyanide sources like potassium ferrocyanide in the palladium-catalyzed route is a significant safety improvement.[3]

  • The Sandmeyer reaction is a classic and reliable method, particularly useful if 2,4-difluoroaniline is the most readily available starting material. However, it requires careful handling of potentially unstable diazonium intermediates.

By understanding the nuances of each synthetic pathway, researchers and drug development professionals can make informed decisions to optimize the synthesis of the critical building block, 2,4-difluorobenzonitrile.

References

  • Google Patents. CN100457721C - Production process of 2,4-difluorobenzonitrile.
  • Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.
  • Thieme. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. [Link]

  • Chem.LibreTexts. Sandmeyer reaction. [Link]

Sources

Impact of Fluorine Positioning on Fluorobenzoic Acid Salt Reactivity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Fluorine Positioning on Fluorobenzoic Acid Salt Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into the benzoic acid scaffold is a fundamental tactic in medicinal chemistry to modulate acidity (pKa), metabolic stability, and lipophilicity. However, the position of the fluorine atom—ortho (2-), meta (3-), or para (4-)—dramatically alters the electronic environment of the carboxylate salt, leading to divergent reactivity profiles.

This guide provides a technical comparison of 2-, 3-, and 4-fluorobenzoic acid salts. It synthesizes physical organic chemistry principles with practical experimental data to assist researchers in selecting the optimal isomer for drug discovery and synthetic applications.

Physicochemical Foundations: The Electronic Landscape

The reactivity of fluorobenzoic acid salts is governed by the interplay between the Inductive Effect (-I) , the Resonance Effect (+R) , and the Ortho Effect .

1.1 Electronic Effects by Position
  • Fluorine (-I Effect): Highly electronegative, withdrawing electron density through

    
    -bonds. This stabilizes the carboxylate anion (increasing acidity) but deactivates the ring. Effect strength: Ortho > Meta > Para.[1]
    
  • Fluorine (+R Effect): Donation of lone pair electrons into the

    
    -system. This opposes the -I effect. It is operative only at Ortho and Para positions.
    
  • Net Result:

    • Meta (3-F): Dominated by -I withdrawal. Stronger acid than benzoic acid.

    • Para (4-F): The -I withdrawal is significantly offset by +R donation. Acidity is comparable to benzoic acid.

    • Ortho (2-F): Dominated by a strong -I effect and the "Ortho Effect" (steric/field interactions), making it the strongest acid.

1.2 Quantitative Comparison (Data Table)
IsomerStructurepKa (

)
Hammett Constant (

)
Electronic CharacterSalt Nucleophilicity
Benzoic Acid

4.200.00ReferenceHigh
2-Fluorobenzoic Ortho3.27 N/A (Steric)Strong Withdrawal (-I >> +R)Low
3-Fluorobenzoic Meta3.86

Electron Withdrawing (-I)Moderate
4-Fluorobenzoic Para4.14

Balanced (-I

+R)
High

Key Insight: The 2-fluorobenzoate anion is the most stable (weakest base), making it the poorest nucleophile. The 4-fluorobenzoate anion is the least stable (strongest base), making it the best nucleophile among the fluoro-isomers.

Chemical Reactivity: Nucleophilic Substitution ( )

In synthetic workflows involving O-alkylation (e.g., ester formation via reaction with alkyl halides), the fluorobenzoate salt acts as the nucleophile. The reaction rate is directly correlated with the basicity of the carboxylate oxygen.

2.1 Reaction Mechanism

The carboxylate anion attacks an electrophilic alkyl halide (


).


2.2 Comparative Reactivity
  • 4-Fluorobenzoate (Para): High reactivity.[2] The electron-donating resonance (+R) effect maintains high electron density on the carboxylate oxygen.

    • Application: Ideal for rapid esterification under mild conditions.

  • 3-Fluorobenzoate (Meta): Moderate reactivity. The inductive withdrawal reduces nucleophilicity compared to the para isomer.

  • 2-Fluorobenzoate (Ortho): Low reactivity.

    • Electronic Factor: Strong inductive withdrawal stabilizes the charge, reducing nucleophilic attack power.

    • Steric Factor: The ortho-fluorine atom provides steric bulk that can hinder the approach of the electrophile.

2.3 Experimental Protocol: Comparative O-Alkylation

Objective: Determine relative nucleophilicity via reaction with benzyl bromide.

  • Preparation: Dissolve 1.0 mmol of the fluorobenzoic acid isomer in 5 mL DMF.

  • Salt Formation: Add 1.1 eq.

    
     and stir for 15 min at RT to generate the potassium salt in situ.
    
  • Alkylation: Add 1.0 eq. Benzyl bromide.

  • Kinetics: Monitor consumption of starting material via HPLC at t=0, 30, 60, and 120 min.

  • Analysis: Plot % Conversion vs. Time.

    • Expected Result: Rate(4-F) > Rate(3-F) >> Rate(2-F).

Metabolic Stability & Drug Design

In drug development, the position of fluorine is critical for blocking metabolism (Cytochrome P450 oxidation) and modulating lipophilicity.

3.1 Metabolic Blocking (The "Fluorine Scan")
  • Para-Blockade (4-F): The para-position is the most accessible site for CYP450-mediated hydroxylation. Substituting H with F at C4 effectively blocks this metabolic "soft spot," significantly extending the drug's half-life (

    
    ).
    
  • Ortho-Blockade (2-F): Protects against ortho-hydroxylation but can also influence the conformation of the drug molecule (atropisomerism) due to steric bulk.

  • Glucuronidation: The acidity of the carboxylate affects the rate of glucuronidation (Phase II metabolism). 2-Fluorobenzoic acid derivatives, being more acidic, may form acyl-glucuronides that are more susceptible to hydrolysis or protein adduct formation (toxicity risk).

3.2 Visualization: Metabolic Decision Logic

MetabolicLogic Start Drug Design Goal Problem1 Rapid Clearance via Para-Hydroxylation? Start->Problem1 Problem2 High Lipophilicity Required? Start->Problem2 Problem3 Need to Increase Acid Stability? Start->Problem3 Sol1 Select 4-Fluoro Isomer (Blocks CYP site) Problem1->Sol1 Yes Sol2 Select 2- or 3-Fluoro (Modulates logP) Problem2->Sol2 Yes Sol3 Select 2-Fluoro Isomer (Lowers pKa, stabilizes anion) Problem3->Sol3 Yes

Figure 1: Decision logic for selecting fluorine position based on metabolic and physicochemical requirements.

Specialized Reactivity: Decarboxylation[3][4]

While benzoic acid salts are generally stable, 2-fluorobenzoic acid salts exhibit a unique instability pathway: Decarboxylation .

  • Mechanism: The strong electron-withdrawing nature of the ortho-fluorine, combined with the relief of steric strain, can facilitate the loss of

    
     under high thermal stress or transition metal catalysis (e.g., Ag or Cu).
    
  • Comparison:

    • 2-F-Benzoate: Susceptible to decarboxylation (

      
      ).[3]
      
    • 3-F and 4-F Benzoate: Highly stable; decarboxylation is negligible under standard conditions.

  • Implication: Avoid high-temperature processing (>150°C) for 2-fluorobenzoate salts during salt selection screens.

Summary of Reactivity Trends

The following diagram summarizes the opposing trends of Acidity and Nucleophilicity based on fluorine position.

ReactivityTrends cluster_0 Acidity (pKa) cluster_1 Salt Nucleophilicity A_Ortho 2-Fluoro (Strongest Acid) A_Meta 3-Fluoro A_Ortho->A_Meta Decreasing Acidity A_Para 4-Fluoro (Weakest Acid) A_Meta->A_Para Decreasing Acidity N_Ortho 2-Fluoro (Weakest Nu) N_Meta 3-Fluoro N_Meta->N_Ortho Decreasing Reactivity N_Para 4-Fluoro (Strongest Nu) N_Para->N_Meta Decreasing Reactivity

Figure 2: Inverse relationship between Acidity and Salt Nucleophilicity across isomers.

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Dippy, J. F. J., & Lewis, R. H. (1936). The dissociation constants of some substituted benzoic acids. Journal of the Chemical Society, 644-649. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Goossen, L. J., et al. (2009). Silver-catalyzed protodecarboxylation of carboxylic acids. Advanced Synthesis & Catalysis, 351(16), 2667-2674. Link

Sources

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